[(2R)-2-methyloxiran-2-yl]methanol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R)-2-methyloxiran-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-4(2-5)3-6-4/h5H,2-3H2,1H3/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVHHYWBSVSPPN-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CO1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86884-89-1 | |
| Record name | [(2R)-2-methyloxiran-2-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of [(2R)-2-methyloxiran-2-yl]methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
[(2R)-2-methyloxiran-2-yl]methanol, also known as (R)-2-methylglycidol, is a pivotal chiral building block in the synthesis of a multitude of complex organic molecules and active pharmaceutical ingredients (APIs). Its stereodefined epoxide and primary alcohol functionalities provide a versatile platform for the introduction of chirality and further molecular elaboration. This technical guide offers a comprehensive overview of the primary synthetic methodologies for preparing this compound, with a focus on the Sharpless asymmetric epoxidation. Alternative routes, including kinetic resolution and synthesis from glycerol derivatives, are also discussed. Detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways are provided to equip researchers and professionals in drug development with the necessary knowledge for its efficient synthesis.
Introduction
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral epoxides, in particular, are highly sought-after intermediates due to their inherent reactivity and stereochemical integrity. This compound stands out as a valuable C4 chiral building block, featuring a quaternary stereocenter. Its utility is exemplified in the synthesis of complex natural products and APIs, most notably the anticancer drug Carfilzomib. The precise stereochemistry of the methyloxirane moiety is crucial for the biological activity of these molecules, underscoring the importance of efficient and highly stereoselective synthetic routes.
This guide will delve into the most reliable and widely employed methods for the synthesis of this compound, providing detailed experimental procedures and comparative data to aid in method selection and implementation.
Sharpless Asymmetric Epoxidation of 2-Methyl-2-propen-1-ol
The Sharpless-Katsuki asymmetric epoxidation is the most prominent and effective method for the enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols.[1][2] This method utilizes a chiral catalyst formed in situ from titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) ligand to direct the epoxidation of one face of the alkene. For the synthesis of this compound, (-)-diethyl tartrate is employed.[3]
Reaction Scheme
Experimental Protocol
This protocol is adapted from a general procedure for the Sharpless asymmetric epoxidation of allylic alcohols.[4]
Materials:
-
2-Methyl-2-propen-1-ol
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
(-)-Diethyl tartrate ((-)-DET)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene or decane)
-
Powdered 3Å or 4Å molecular sieves (activated)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Diethyl ether (Et₂O)
-
10% aqueous solution of NaOH
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane and powdered molecular sieves.
-
The flask is cooled to -20 °C in a cooling bath (e.g., dry ice/acetone).
-
Titanium(IV) isopropoxide is added via syringe, followed by the addition of (-)-diethyl tartrate. The mixture is stirred for 30 minutes at -20 °C to form the chiral catalyst complex.
-
2-Methyl-2-propen-1-ol is then added to the reaction mixture.
-
A solution of tert-butyl hydroperoxide is added dropwise via syringe over a period of 1-2 hours, maintaining the internal temperature at or below -20 °C.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material. The reaction is typically complete within 2-4 hours.
-
Upon completion, the reaction is quenched by the addition of water. The mixture is allowed to warm to room temperature and stirred for 1 hour.
-
A 10% aqueous solution of NaOH is added, and the mixture is stirred vigorously for another 30-60 minutes until the aqueous and organic layers become clear.
-
The mixture is filtered through a pad of Celite® to remove the titanium salts. The filter cake is washed with dichloromethane.
-
The combined organic layers are transferred to a separatory funnel, and the aqueous layer is removed. The organic layer is washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound as a colorless oil.
Quantitative Data
| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 2-Methyl-2-propen-1-ol | Ti(OiPr)₄, (-)-DET, TBHP | 70-85 | >95 | [5] |
| Geraniol | Ti(OiPr)₄, (+)-DET, TBHP | 77 | 95 | [3] |
| (E)-2-Hexen-1-ol | Ti(OiPr)₄, (+)-DET, TBHP | 80-81 | 96 | [4] |
Alternative Synthetic Routes
Kinetic Resolution of Racemic [(2-methyloxiran-2-yl)methanol]
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent.[6] This approach can be particularly useful if a cost-effective synthesis of the racemic starting material is available.
Lipases are commonly employed enzymes for the kinetic resolution of racemic alcohols and their esters due to their high enantioselectivity.[7][8] In the case of racemic [(2-methyloxiran-2-yl)methanol], a lipase can selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer.
Experimental Protocol Outline:
-
Racemic [(2-methyloxiran-2-yl)methanol] is dissolved in an appropriate organic solvent (e.g., tert-butyl methyl ether).
-
An acyl donor (e.g., vinyl acetate) and a lipase (e.g., Novozym 435) are added.
-
The reaction is stirred at a controlled temperature (e.g., room temperature) and monitored for approximately 50% conversion.
-
Upon reaching the desired conversion, the enzyme is filtered off.
-
The resulting mixture of the acylated (S)-enantiomer and the unreacted (R)-enantiomer is separated by chromatography.
Quantitative Data for Enzymatic Resolution:
| Substrate | Enzyme | Acyl Donor | Conversion (%) | ee of (R)-alcohol (%) | Reference |
| Racemic Glycidyl Butyrate | Porcine Pancreatic Lipase | - (Hydrolysis) | ~44 | >98 | [7] |
| Racemic 1-phenylethanol | Novozym 435 | Vinyl Acetate | ~50 | >99 | [6] |
Synthesis from Glycerol Derivatives
With the increasing availability of glycerol as a byproduct of biodiesel production, its conversion to value-added chemicals has become an area of intense research. Chiral glycidol derivatives can serve as precursors to this compound. For instance, (S)-glycidyl tosylate can be converted to the target molecule.[9]
Reaction Pathway Outline:
-
Tosylation of (S)-Glycidol: (S)-Glycidol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine) to form (S)-glycidyl tosylate.
-
Ring-opening and Methylation: The tosylate can then undergo a regioselective ring-opening with a suitable methyl nucleophile (e.g., methylmagnesium bromide or dimethylcuprate) at the C3 position, followed by an intramolecular cyclization to form the desired 2-methyloxirane ring. This pathway, however, requires careful control of regioselectivity.
A more direct approach involves the conversion of a protected glycerol derivative to a chiral epoxide.
Conclusion
The synthesis of enantiomerically pure this compound is crucial for the advancement of various fields, particularly in pharmaceutical development. The Sharpless asymmetric epoxidation of 2-methyl-2-propen-1-ol remains the most reliable and highly enantioselective method for its preparation. This guide has provided a detailed experimental protocol and comparative data for this key transformation. Furthermore, alternative strategies such as enzymatic kinetic resolution and potential routes from glycerol derivatives have been presented, offering flexibility in synthetic design based on factors such as cost, scale, and available resources. The methodologies and data compiled herein are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of this important chiral intermediate.
References
- 1. scielo.br [scielo.br]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. re.public.polimi.it [re.public.polimi.it]
- 9. researchgate.net [researchgate.net]
Spectroscopic Data for [(2R)-2-methyloxiran-2-yl]methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for [(2R)-2-methyloxiran-2-yl]methanol. These predictions are based on the analysis of structurally similar compounds and known chemical shift and fragmentation patterns.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CH₃ | ~1.4 | Singlet | N/A |
| Oxirane CH₂ | ~2.6 and ~2.8 | Doublet of Doublets (AB quartet) | ~4.5 (geminal) |
| -CH₂OH | ~3.5 and ~3.7 | Doublet of Doublets (AB quartet) | ~12.0 (geminal) |
| -OH | Variable | Broad Singlet | N/A |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -C H₃ | ~18 |
| Oxirane C H₂ | ~50 |
| Quaternary Oxirane C | ~58 |
| -C H₂OH | ~65 |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3600 - 3200 | Strong, Broad |
| C-H Stretch (Alkyl) | 3000 - 2850 | Medium |
| C-O Stretch (Alcohol) | 1050 - 1000 | Strong |
| C-O Stretch (Epoxide, asymmetric) | 950 - 810 | Medium |
| C-O Stretch (Epoxide, symmetric) | 880 - 750 | Medium |
Sample Preparation: Thin film or KBr pellet.
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Predicted Relative Intensity (%) | Proposed Fragment |
| 88 | 5 | [M]⁺ (Molecular Ion) |
| 87 | 20 | [M-H]⁺ |
| 71 | 40 | [M-OH]⁺ |
| 57 | 100 | [M-CH₂OH]⁺ |
| 43 | 80 | [C₃H₇]⁺ or [CH₃CO]⁺ |
Ionization Method: Electron Ionization (EI).
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Tetramethylsilane (TMS) internal standard
-
Sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Pipettes and vials
Procedure:
-
Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent containing TMS in a clean, dry vial.
-
Transfer the solution to an NMR tube using a pipette.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
Process the ¹H spectrum by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a larger spectral width (0-220 ppm), a longer relaxation delay (2-5 seconds), and a significantly higher number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.
-
Process the ¹³C spectrum similarly to the ¹H spectrum and reference it to the solvent peak (e.g., 77.16 ppm for CDCl₃).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
Fourier Transform Infrared (FTIR) spectrometer
-
Salt plates (e.g., NaCl or KBr) or a KBr press
-
Sample of this compound
-
Spatula and mortar/pestle (if preparing a KBr pellet)
-
Potassium bromide (KBr), IR grade
Procedure (Thin Film Method for Liquids):
-
Ensure the salt plates are clean and dry.
-
Place a small drop of the liquid sample on one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.
-
Place the salt plate assembly in the spectrometer's sample holder.
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum.
-
Process the spectrum to obtain a transmittance or absorbance plot.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
Mass spectrometer (e.g., with Electron Ionization source and a quadrupole or time-of-flight analyzer)
-
Direct insertion probe or GC-MS system
-
Sample of this compound
-
Volatile solvent (e.g., methanol or dichloromethane)
Procedure (Direct Infusion/Probe):
-
Dissolve a small amount of the sample in a volatile solvent.
-
Introduce the sample into the ion source via a direct infusion syringe pump or by placing a small amount on a direct insertion probe.
-
Set the ion source parameters (e.g., electron energy of 70 eV for EI).
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 30-200).
-
Analyze the resulting spectrum to identify the molecular ion and major fragment ions.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
[(2R)-2-methyloxiran-2-yl]methanol CAS number and identifiers
Technical Guide: [(2R)-2-methyloxiran-2-yl]methanol
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of this compound, a pivotal chiral building block in modern asymmetric synthesis, with a particular focus on its application in pharmaceutical development.
Introduction
This compound is a high-value chiral epoxide that serves as a versatile intermediate in the synthesis of complex, enantiomerically pure molecules. Its structure, featuring a stereocenter at the C2 position of the oxirane ring and two distinct, reactive functional groups (an epoxide and a primary alcohol), makes it an invaluable precursor in the pharmaceutical industry. The precise stereochemistry of this compound is crucial for the biological activity of many active pharmaceutical ingredients (APIs). A notable application is its role as a key fragment in the synthesis of Carfilzomib, a tetrapeptide epoxyketone used for treating multiple myeloma. The (R)-configuration of the methyloxirane moiety is essential for Carfilzomib's ability to irreversibly bind to the 20S proteasome, inducing apoptosis in cancer cells.
Chemical Identifiers and Properties
Accurate identification and understanding of the physicochemical properties of this compound are fundamental for its application in research and development.
Chemical Identifiers
A list of key identifiers for both the specific (2R)-enantiomer and the racemic mixture is provided below.
| Identifier | This compound | (2-methyloxiran-2-yl)methanol (Racemic) |
| CAS Number | 86884-89-1[1] | 872-30-0[2][3] |
| IUPAC Name | (2R)-(2-methyloxiran-2-yl)methanol | (2-methyloxiran-2-yl)methanol[2] |
| Synonyms | (R)-2-Methylglycidol, (2R)-methylglycidol, 2-Methyl-2,3-epoxy-1-propanol[1][4] | 2-methyl-2,3-epoxy-1-propanol, 2-methylglycidol[2] |
| Molecular Formula | C₄H₈O₂[4] | C₄H₈O₂[2][3] |
| InChI | 1S/C4H8O2/c1-4(2-5)3-6-4/h5H,2-3H2,1H3/t4-/m1/s1 | InChI=1S/C4H8O2/c1-4(2-5)3-6-4/h5H,2-3H2,1H3[2] |
| InChIKey | AAVHHYWBSVSPPN-SCSAIBSYSA-N | AAVHHYWBSVSPPN-UHFFFAOYSA-N[2] |
| SMILES | C[C@@]1(CO1)CO | CC1(CO)CO1[2] |
| MDL Number | MFCD00075021 | - |
Physicochemical and Spectroscopic Data
The following table summarizes key physical, chemical, and computed properties. Experimental spectroscopic data is often specific to the solvent and conditions used for analysis and should be referenced from primary literature upon synthesis and characterization.
| Property | Value |
| Molecular Weight | 88.11 g/mol [2] |
| Exact Mass | 88.052429494 Da[2][3] |
| Appearance | Clear colourless liquid[4] |
| Density | 1.084 g/cm³ (Computed)[3] |
| Boiling Point | 141.8 °C (Computed)[3] |
| Flash Point | 62.8 °C (Computed)[3] |
| Topological Polar Surface Area | 32.8 Ų[2] |
| XLogP3 | -0.6 (Computed)[2] |
| Hydrogen Bond Donor Count | 1[2][3] |
| Hydrogen Bond Acceptor Count | 2[2][3] |
| Rotatable Bond Count | 1[2][3] |
Experimental Protocols
The synthesis of enantiomerically pure this compound is most effectively achieved via the Sharpless Asymmetric Epoxidation. This method is renowned for its high enantioselectivity and reliability.
Synthesis via Sharpless Asymmetric Epoxidation
This protocol details the synthesis of this compound from the prochiral allylic alcohol, 2-methyl-2-propen-1-ol.
Reaction Principle: The Sharpless epoxidation utilizes a chiral catalyst formed in situ from titanium(IV) isopropoxide and a chiral diethyl tartrate (DET) ligand. This complex catalyzes the enantioselective transfer of an oxygen atom from an oxidant, typically tert-butyl hydroperoxide (TBHP), to the double bond of an allylic alcohol. The choice of the tartrate enantiomer dictates the stereochemistry of the resulting epoxide. For the desired (2R)-product, L-(+)-diethyl tartrate is used.
Materials:
-
2-methyl-2-propen-1-ol
-
Titanium(IV) isopropoxide (Ti(OⁱPr)₄)
-
L-(+)-Diethyl tartrate (L-(+)-DET)
-
tert-Butyl hydroperoxide (TBHP), 5.5 M solution in decane
-
Powdered 3Å molecular sieves
-
Dichloromethane (DCM), anhydrous
-
10% w/w aqueous solution of sodium hydroxide (NaOH)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with powdered 3Å molecular sieves (approximately 5-10 g). Anhydrous dichloromethane (DCM, 250 mL) is added, and the slurry is cooled to -20 °C using a cryostat or a dry ice/acetone bath.
-
Catalyst Formation: To the cooled slurry, add L-(+)-diethyl tartrate (6.0 mmol) followed by titanium(IV) isopropoxide (5.0 mmol). The mixture is stirred for 30 minutes at -20 °C to allow for the formation of the chiral titanium complex.
-
Substrate Addition: 2-methyl-2-propen-1-ol (50 mmol) is added to the reaction mixture.
-
Epoxidation: A 5.5 M solution of tert-butyl hydroperoxide in decane (2 equivalents, 100 mmol) is added dropwise to the stirred solution over approximately 1 hour, ensuring the internal temperature does not rise above -15 °C. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material. The reaction is typically complete within 2-4 hours.
-
Quenching and Work-up: Upon completion, the reaction is quenched by the addition of a 10% w/w aqueous solution of sodium hydroxide (30 mL). The mixture is removed from the cooling bath and stirred vigorously at room temperature for 1 hour, during which a white precipitate of titanium salts forms.
-
Filtration and Extraction: The slurry is filtered through a pad of Celite®, and the filter cake is washed thoroughly with DCM. The combined organic filtrate is transferred to a separatory funnel and washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield this compound as a clear, colorless oil.
Visualization of Synthetic Workflow
The following diagrams illustrate the key synthetic relationships involving this compound.
Sharpless Asymmetric Epoxidation Workflow
This diagram outlines the process flow for the synthesis of this compound.
Caption: Workflow for Sharpless Asymmetric Epoxidation.
Role in Carfilzomib Synthesis
This diagram shows the logical relationship of this compound as a key building block for a critical intermediate in the synthesis of the drug Carfilzomib.
Caption: Role as a precursor in Carfilzomib synthesis.
Conclusion
This compound stands out as a critical chiral intermediate for the pharmaceutical industry. Its efficient and highly stereoselective synthesis via the Sharpless Asymmetric Epoxidation allows for its integration into complex drug molecules where precise stereochemistry is paramount for therapeutic efficacy. The continued application of this building block in the development of novel APIs, exemplified by its role in Carfilzomib, underscores its importance for researchers and professionals in drug discovery and process development.
References
An In-depth Technical Guide to the Reactivity and Stability of [(2R)-2-methyloxiran-2-yl]methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
[(2R)-2-methyloxiran-2-yl]methanol is a chiral epoxide that serves as a versatile building block in modern organic synthesis. Its utility stems from the presence of a stereocenter and two distinct, reactive functional groups: a strained oxirane ring and a primary alcohol. This guide provides a comprehensive overview of the reactivity and stability of this compound, including key reactions, degradation pathways, and handling protocols. The information presented is intended to support its effective use in research and development, particularly in the synthesis of complex chiral molecules and active pharmaceutical ingredients.
Chemical and Physical Properties
This compound, also known as (R)-2-methylglycidol, is a colorless liquid. Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 86884-89-1 | [1] |
| Molecular Formula | C₄H₈O₂ | [2] |
| Molecular Weight | 88.11 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| InChI Key | AAVHHYWBSVSPPN-SCSAIBSYSA-N | [1] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Storage Temperature | -10°C to -20°C | [1][3] |
Reactivity Profile
The reactivity of this compound is dominated by the chemistry of its strained three-membered epoxide ring. This inherent ring strain, estimated to be around 25 kcal/mol for oxiranes, makes the compound susceptible to nucleophilic attack, leading to ring-opening reactions.[4]
Nucleophilic Ring-Opening Reactions
The cleavage of the epoxide ring is the most prominent feature of this compound's reactivity and can be initiated under both acidic and basic conditions. The regioselectivity of the ring-opening is a critical consideration in synthetic applications.
2.1.1. Base-Catalyzed Ring-Opening
Under basic or nucleophilic conditions, the reaction proceeds via an SN2 mechanism. The nucleophile attacks one of the electrophilic carbons of the epoxide ring, leading to the opening of the ring and the formation of a new carbon-nucleophile bond. In the case of this compound, which has a tertiary and a primary carbon in the epoxide ring, the attack predominantly occurs at the less sterically hindered primary carbon.[5] This provides a high degree of regioselectivity.
Diagram: Base-Catalyzed Epoxide Ring-Opening
Caption: Base-catalyzed ring-opening proceeds via an Sɴ2 mechanism.
2.1.2. Acid-Catalyzed Ring-Opening
In the presence of an acid, the epoxide oxygen is first protonated, forming a highly reactive oxonium ion. This activation makes the epoxide carbons more electrophilic. The subsequent nucleophilic attack can exhibit characteristics of both SN1 and SN2 reactions. For a tertiary-primary substituted epoxide like this compound, the positive charge in the transition state is better stabilized at the more substituted tertiary carbon. Consequently, the nucleophile preferentially attacks the tertiary carbon. This reaction is stereospecific and proceeds with inversion of configuration at the center of nucleophilic attack.
Diagram: Acid-Catalyzed Epoxide Ring-Opening
Caption: Acid-catalyzed ring-opening involves protonation of the epoxide.
Use as a Chiral Building Block
The combination of a chiral center and two reactive functional groups makes this compound a valuable precursor for the synthesis of enantiomerically pure compounds. The regio- and stereoselective ring-opening reactions allow for the introduction of various functionalities with control over the resulting stereochemistry.
Stability and Storage
The stability of this compound is a critical factor for its successful application. Due to the strained epoxide ring, the compound is susceptible to degradation, primarily through polymerization or ring-opening initiated by acidic or basic impurities, or by moisture.
Factors Affecting Stability
-
pH: Both acidic and basic conditions can catalyze the ring-opening of the epoxide, leading to degradation. The compound is most stable under neutral pH conditions.
-
Temperature: Elevated temperatures can increase the rate of degradation reactions, including polymerization.
-
Moisture: Water can act as a nucleophile in ring-opening reactions, especially under acidic or basic conditions, to form a diol. The compound is reported to be hygroscopic.[3]
-
Impurities: Trace amounts of acids, bases, or other nucleophiles can initiate degradation.
Recommended Storage and Handling
To ensure the long-term stability and purity of this compound, the following storage and handling procedures are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store at -10°C to -20°C.[1][3] | To minimize the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[3] | To prevent oxidation and reaction with atmospheric moisture. |
| Container | Use a tightly sealed, clean, and dry container. | To protect from moisture and contaminants. |
| Handling | Handle in a well-ventilated area, avoiding contact with skin and eyes. Use appropriate personal protective equipment (PPE). | The compound is classified as a combustible liquid and may be harmful if swallowed, in contact with skin, or inhaled.[2][6] |
The shelf life of the compound is dependent on storage conditions. While a specific shelf life is not publicly available, for many reactive chemical intermediates, a shelf life of 6 months to 1 year under recommended conditions is common.[7]
Experimental Protocols
Synthesis via Sharpless Asymmetric Epoxidation
This compound can be synthesized via the Sharpless asymmetric epoxidation of 2-methyl-2-propen-1-ol.[8] This reaction is renowned for its high enantioselectivity in the formation of 2,3-epoxyalcohols from allylic alcohols.[9][10]
Diagram: Experimental Workflow for Sharpless Asymmetric Epoxidation
Caption: A typical workflow for the Sharpless asymmetric epoxidation.
Detailed Methodology (Representative Protocol):
This protocol is a representative example based on established procedures for Sharpless asymmetric epoxidation and should be adapted and optimized for specific laboratory conditions.[11][12]
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add powdered 4 Å molecular sieves. The flask is charged with anhydrous dichloromethane (CH₂Cl₂) and cooled to -20°C.
-
Catalyst Formation: To the cooled solvent, add titanium(IV) isopropoxide followed by (-)-diethyl L-tartrate. The mixture is stirred for 30 minutes at -20°C to form the chiral catalyst complex.
-
Substrate Addition: 2-Methyl-2-propen-1-ol is added to the reaction mixture.
-
Epoxidation: A solution of tert-butyl hydroperoxide (TBHP) in toluene is added dropwise over a period of 1-2 hours, maintaining the internal temperature at -20°C. The reaction is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite or ferrous sulfate.
-
Workup: The mixture is allowed to warm to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield pure this compound.
Ring-Opening with an Amine Nucleophile
The reaction of this compound with an amine is a common transformation to produce chiral β-amino alcohols.[13][14]
Detailed Methodology (Representative Protocol):
This protocol is a representative example based on established procedures for the aminolysis of epoxides and should be adapted for the specific amine and reaction scale.[14][15]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired amine (1.0-1.2 eq.) in a suitable solvent (e.g., methanol, ethanol, or under solvent-free conditions).
-
Catalyst Addition (Optional): For less reactive amines or to improve reaction rates, a catalytic amount of a Lewis acid (e.g., YCl₃, Sc(OTf)₃) or a Brønsted acid can be added.[13][14]
-
Reaction: The mixture is stirred at room temperature or with gentle heating (e.g., 35-50°C) until the reaction is complete, as monitored by TLC or GC-MS.
-
Workup: The reaction mixture is concentrated under reduced pressure. The residue is then taken up in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography or crystallization to afford the desired β-amino alcohol.
Concluding Remarks
This compound is a valuable chiral intermediate whose synthetic utility is intrinsically linked to its reactivity and stability. A thorough understanding of its ring-opening chemistry under various conditions allows for the strategic and stereocontrolled introduction of new functional groups. Concurrently, careful attention to storage and handling protocols is paramount to preserving its purity and preventing degradation. This guide provides a foundational understanding to aid researchers in the effective and safe utilization of this important chiral building block.
References
- 1. This compound | 86884-89-1 [sigmaaldrich.com]
- 2. (2-Methyloxiran-2-yl)methanol | C4H8O2 | CID 97754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 247068-85-5,1-Pentanone, 2-aMino-4-Methyl-1-[(2R)-2-Methyloxiranyl]-, (2S)-, trifluoroacetate (9CI) | lookchem [lookchem.com]
- 4. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. (3-Methyloxiran-2-yl)methanol | C4H8O2 | CID 234485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. romil.com [romil.com]
- 8. Epoxide Syntheses and Ring-Opening Reactions in Drug Development [mdpi.com]
- 9. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. york.ac.uk [york.ac.uk]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Navigating the Procurement of [(2R)-2-methyloxiran-2-yl]methanol: A Technical Guide for Researchers
Commercial Availability: The Custom Synthesis Route
Given the absence of off-the-shelf suppliers, the primary avenue for acquiring [(2R)-2-methyloxiran-2-yl]methanol is through a partnership with a contract research organization (CRO) or a chemical synthesis company specializing in custom and fee-for-service projects. These organizations possess the expertise and infrastructure to perform multi-step and asymmetric syntheses.
Below is a table of exemplary companies that offer custom chemical synthesis services and may be capable of producing this compound.
| Company Name | Key Services Offered | Geographical Location(s) | Engagement Models |
| Enamine | Custom synthesis of a wide variety of organic compounds from milligram to kilogram scale, including asymmetric synthesis.[1] | Europe (Ukraine), Germany[2] | Fee-for-Service (FFS), Full-Time Equivalent (FTE)[1][2] |
| Otava Chemicals | Custom synthesis of novel molecules, with expertise in laboratory organic synthesis and access to NMR and LC-MS facilities.[3] | North America (Canada), Europe (Ukraine, Lithuania)[3] | FFS, FTE[3] |
| ARSI Canada | Custom organic and chemical synthesis from milligram to kilogram scales, including reference standards and impurity synthesis.[4] | North America (Canada)[4] | Not specified |
| MacsChem | Custom synthesis of organic and inorganic compounds from milligrams to tons, with end-to-end project management.[5] | Asia (India)[5] | FFS, FTE |
| Atlanchim Pharma | Custom synthesis of chiral molecules, heterocycles, and carbohydrates under confidentiality agreements.[6] | Europe (France)[6] | Fee-for-Service (FFS)[6] |
| Leonides Life Sciences | Comprehensive chemistry services including asymmetric synthesis, chiral resolution, and synthesis of complex molecules from milligrams to kilograms.[7] | Not specified | Not specified |
| Synthesia, a.s. | Custom synthesis of organic compounds, with experience in complex and sophisticated production processes.[8] | Europe (Czech Republic)[8] | Project-based |
| SANYO FINE CO., LTD. | Contract manufacturing of fine chemicals from small-scale synthesis to industrial production, including GMP-controlled processes.[9] | Asia (Japan)[9] | Contract Manufacturing |
| Iris Biotech GmbH | Custom synthesis with a focus on unnatural amino acids, chiral synthesis, and enzymatic resolution.[10] | Europe (Germany)[10] | Project-based |
| Epsilon Chimie | On-demand synthesis of non-commercial products for research.[11] | Europe (France)[11] | Project-based |
The Custom Synthesis Workflow
The process of procuring a custom-synthesized chemical like this compound follows a structured workflow, from initial inquiry to final product delivery. This process ensures clarity on the project scope, timelines, and deliverables.
Experimental Protocols
While the exact synthetic route for this compound would be developed by the chosen custom synthesis provider, a likely approach would involve an asymmetric epoxidation of a suitable precursor. The Sharpless Asymmetric Epoxidation is a cornerstone of enantioselective synthesis for producing 2,3-epoxyalcohols.[12]
Representative Synthesis Protocol: Sharpless Asymmetric Epoxidation
This protocol is a generalized procedure for the asymmetric epoxidation of an allylic alcohol and serves as an illustrative example of how a chiral epoxide like this compound could be synthesized.[13][14][15]
Materials:
-
Allylic alcohol precursor (e.g., 2-methyl-2-propen-1-ol)
-
Titanium (IV) isopropoxide (Ti(OiPr)₄)
-
Diethyl L-(+)-tartrate or D-(-)-tartrate (for the desired enantiomer)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene or decane)
-
Anhydrous dichloromethane (DCM) as the reaction solvent
-
3Å or 4Å molecular sieves
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane and cooled to -20 °C.
-
Powdered and activated molecular sieves are added to the cooled solvent.
-
The chiral tartrate ester (e.g., L-(+)-diethyl tartrate for one enantiomer) is added to the stirred suspension.
-
Titanium (IV) isopropoxide is then added dropwise to the mixture, which is stirred for 30 minutes at -20 °C to allow for the formation of the chiral catalyst complex.
-
The allylic alcohol precursor is added to the reaction mixture.
-
tert-Butyl hydroperoxide is added dropwise, and the reaction is maintained at -20 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium fluoride. The mixture is stirred at room temperature for at least one hour to break down the titanium complex.
-
The resulting suspension is filtered, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude epoxy alcohol is then purified by flash column chromatography on silica gel.
Quality Control and Analytical Protocols
Rigorous quality control is essential to confirm the identity, purity, and enantiomeric excess of the synthesized this compound. A comprehensive Certificate of Analysis (CoA) should be provided by the synthesis company, detailing the results of these tests.[16][17][18]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a fundamental technique for structural elucidation.
-
¹H NMR: For this compound, the proton NMR spectrum is expected to show characteristic signals for the epoxide ring protons, the hydroxymethyl protons, and the methyl protons. The protons on the epoxide ring typically appear in the 2.5-3.5 ppm range.[19][20] The diastereotopic protons of the CH₂ group in the epoxide ring may exhibit complex splitting patterns.[20]
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the quaternary and secondary carbons of the epoxide ring (typically in the 40-60 ppm range), the methyl carbon, and the hydroxymethyl carbon.[19]
2. Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of a chiral compound.[21][22]
-
Methodology: A direct approach using a chiral stationary phase (CSP) is most common.[23] Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are often effective for separating a wide range of enantiomers.[24] A screening process is typically employed to find the optimal combination of column and mobile phase (often a mixture of hexane and an alcohol like isopropanol or ethanol for normal-phase chromatography).[23] The addition of small amounts of an acidic or basic modifier can sometimes improve peak shape and resolution.[23]
-
Data Interpretation: The result is a chromatogram showing two peaks corresponding to the two enantiomers. The enantiomeric excess is calculated from the relative areas of these two peaks.
3. Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound. It is often coupled with a chromatographic technique (LC-MS or GC-MS) to provide both separation and mass information.
4. Certificate of Analysis (CoA): The CoA is a formal document that certifies the quality of the synthesized product.[17] Researchers should expect the CoA to include the following information:
-
Product name, CAS number, and batch/lot number.[17]
-
The results of the analytical tests performed (e.g., ¹H NMR, ¹³C NMR, HPLC purity, chiral HPLC for ee).[16]
-
The specifications against which the product was tested and a confirmation that it meets these specifications.[18]
-
The date of analysis and the signature of the quality control manager.[18]
Conclusion
While this compound is not a commercially available stock chemical, it can be procured through custom synthesis by specialized chemical service providers. For researchers, scientists, and drug development professionals, understanding the custom synthesis workflow, the likely synthetic and analytical methodologies, and the importance of a comprehensive Certificate of Analysis is crucial for successfully obtaining this valuable chiral building block for their research and development endeavors. Engaging with a reputable custom synthesis partner and clearly defining the project requirements are key to a successful outcome.
References
- 1. Custom Synthesis - Enamine [enamine.net]
- 2. enamine.de [enamine.de]
- 3. Custom Synthesis [otavachemicals.com]
- 4. arsicanada.com [arsicanada.com]
- 5. macschem.us [macschem.us]
- 6. atlanchimpharma.com [atlanchimpharma.com]
- 7. leonideslsc.com [leonideslsc.com]
- 8. Custom Syntheses - Synthesia [organics.synthesia.eu]
- 9. Custom Synthesis | SANYO FINE CO., LTD. [sanyofine.co.jp]
- 10. Bot Detection [iris-biotech.de]
- 11. epsilon-chimie.com [epsilon-chimie.com]
- 12. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Sharpless Asymmetric Epoxidation (AE) - Wordpress [reagents.acsgcipr.org]
- 15. dalalinstitute.com [dalalinstitute.com]
- 16. chemscene.com [chemscene.com]
- 17. datacor.com [datacor.com]
- 18. artsyltech.com [artsyltech.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. uhplcs.com [uhplcs.com]
- 22. learnaboutpharma.com [learnaboutpharma.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. academic.oup.com [academic.oup.com]
Safety and Handling of [(2R)-2-methyloxiran-2-yl]methanol: An In-depth Technical Guide
This technical guide provides comprehensive safety and handling information for [(2R)-2-methyloxiran-2-yl]methanol, a chiral epoxy alcohol of significant interest in pharmaceutical synthesis. Given the limited availability of specific safety data for this compound, this document extrapolates information from its non-chiral analogue, (2-methyloxiran-2-yl)methanol, and a structural isomer, glycidol. This guide is intended for researchers, scientists, and professionals in drug development who may be working with this chemical.
Hazard Identification and Classification
Based on available data for analogous compounds, this compound is anticipated to be a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for (2-methyloxiran-2-yl)methanol, which should be considered as a baseline for handling its chiral counterpart.[1]
Table 1: GHS Hazard Classification for (2-methyloxiran-2-yl)methanol [1]
| Hazard Class | Hazard Category | Hazard Statement |
| Flammable liquids | 4 | H227: Combustible liquid |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Acute toxicity, Inhalation | 3 | H331: Toxic if inhaled |
Data is for the non-chiral analogue, (2-methyloxiran-2-yl)methanol.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.
Table 2: Physical and Chemical Properties of (2-methyloxiran-2-yl)methanol
| Property | Value | Source |
| Molecular Formula | C4H8O2 | [1][2] |
| Molecular Weight | 88.11 g/mol | [1][2] |
| CAS Number | 872-30-0 | [1][2] |
| Appearance | Colorless, slightly viscous liquid (presumed) | |
| Flash Point | 72°C (closed cup) for Glycidol | |
| Storage Temperature | 2-8°C, sealed in a dry environment | [2] |
Experimental Protocols for Safe Handling
Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following procedures are based on best practices for handling toxic and reactive chemicals.
Personal Protective Equipment (PPE)
A comprehensive assessment of personal protective equipment is the first line of defense against exposure.
Caption: Required Personal Protective Equipment workflow.
Engineering Controls
Proper engineering controls are essential to minimize the risk of exposure.
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood. Ventilation systems should be explosion-proof.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
Handling and Storage Procedures
-
Handling: Avoid contact with skin, eyes, and clothing.[3] Do not breathe vapors or mists.[3] Use only non-sparking tools and take precautionary measures against static discharge.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2] The recommended storage temperature is 2-8°C.[2] It should be stored separately from strong acids, strong bases, and oxidizing agents.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
First Aid Measures
Table 3: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: The compound is combustible and may form explosive vapor-air mixtures above its flashpoint. Thermal decomposition may produce toxic gases.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
References
A Technical Guide to the Research Applications of [(2R)-2-methyloxiran-2-yl]methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
[(2R)-2-methyloxiran-2-yl]methanol, a versatile chiral building block, holds significant potential across various domains of chemical research, particularly in the synthesis of complex, high-value molecules. Its stereodefined epoxide and primary alcohol functionalities serve as handles for a multitude of chemical transformations, enabling the construction of intricate molecular architectures with high stereocontrol. This technical guide provides an in-depth overview of the applications of this compound in research, with a focus on its role in the synthesis of pharmaceuticals and natural products. Detailed experimental protocols, quantitative data, and visual representations of key synthetic pathways and biological mechanisms are presented to facilitate its use in the laboratory.
Chemical Properties and Synthesis
This compound, also known as (R)-2-methylglycidol, is a chiral epoxide possessing a primary alcohol. This unique combination of functional groups makes it a highly valuable synthon in asymmetric synthesis.
| Property | Value |
| Synonyms | (R)-2-methylglycidol, (R)-(+)-2-Methyl-2,3-epoxy-1-propanol |
| CAS Number | 86884-89-1[1] |
| Molecular Formula | C₄H₈O₂ |
| Molecular Weight | 88.11 g/mol [2] |
| Appearance | Colorless liquid |
| Boiling Point | 61-62 °C at 15 mmHg[3] |
| Density | 1.117 g/mL at 25 °C[3] |
The primary method for the enantioselective synthesis of this compound is the Sharpless asymmetric epoxidation of 2-methyl-2-propen-1-ol.[4][5][6][7][8] This reaction utilizes a titanium isopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant to achieve high enantioselectivity.
Experimental Protocol: Sharpless Asymmetric Epoxidation of 2-methyl-2-propen-1-ol
This protocol is adapted from the general procedure for Sharpless asymmetric epoxidation.[2][9][10]
Materials:
-
2-methyl-2-propen-1-ol
-
Titanium(IV) isopropoxide [Ti(O-i-Pr)₄]
-
L-(+)-Diethyl tartrate (L-(+)-DET)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene or decane)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
3Å or 4Å Molecular sieves, activated
-
Diethyl ether (Et₂O)
-
Sodium hydroxide (NaOH), 10% aqueous solution, cooled to 0 °C
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add anhydrous CH₂Cl₂ and powdered 3Å or 4Å molecular sieves (approximately 1-2 g per 10 mmol of allylic alcohol).
-
Cool the flask to -20 °C in a cryocool or a dry ice/acetone bath.
-
Add L-(+)-diethyl tartrate (1.2 equivalents relative to Ti(O-i-Pr)₄) to the stirred suspension.
-
Slowly add titanium(IV) isopropoxide (5-10 mol%) to the mixture. The solution should turn a pale yellow. Stir for 30 minutes at -20 °C.
-
Add 2-methyl-2-propen-1-ol (1.0 equivalent) to the reaction mixture.
-
Slowly add a solution of tert-butyl hydroperoxide (1.5-2.0 equivalents) dropwise, maintaining the internal temperature below -20 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding a 10% aqueous solution of NaOH, pre-cooled to 0 °C, with vigorous stirring. The amount of NaOH solution should be approximately 30% of the reaction volume. Continue stirring for at least 1 hour at 0 °C, during which a granular precipitate should form.
-
Allow the mixture to warm to room temperature and filter through a pad of Celite®. Wash the filter cake thoroughly with CH₂Cl₂ or Et₂O.
-
Transfer the filtrate to a separatory funnel and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Expected Yield and Enantiomeric Excess: Yields for Sharpless epoxidations are typically in the range of 70-90%, with enantiomeric excesses often exceeding 95%.[9]
Applications in Pharmaceutical Research
This compound is a critical intermediate in the synthesis of several pharmaceuticals, most notably the anticancer agent Carfilzomib and various β-adrenergic blockers.
Synthesis of Carfilzomib Intermediate
Carfilzomib (Kyprolis®) is a tetrapeptide epoxyketone that acts as an irreversible proteasome inhibitor for the treatment of multiple myeloma.[11][12][13][14] The (R)-configuration of the methyloxirane moiety is essential for its biological activity.[11] A key intermediate in the synthesis of Carfilzomib is (2S)-2-amino-4-methyl-1-[(2R)-2-methyloxiran-2-yl]pentan-1-one.[11][12][15][16][17]
Caption: Synthetic route to a key Carfilzomib intermediate.
Synthesis of β-Adrenergic Blockers
Chiral β-blockers are widely used for the treatment of cardiovascular diseases.[2][7][9][18] The (S)-enantiomer is typically the more active form. This compound can be converted to its (S)-enantiomer or used to generate other chiral synthons for the preparation of these drugs, such as (R)-propranolol.
This protocol outlines a general approach for the synthesis of (R)-propranolol starting from this compound, which would first be converted to a suitable electrophile. A more direct route to (S)-propranolol would utilize (S)-epichlorohydrin.
Materials:
-
This compound
-
Tosyl chloride (TsCl) or Mesyl chloride (MsCl)
-
Pyridine or triethylamine (Et₃N)
-
1-Naphthol
-
Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
-
Isopropylamine
-
Anhydrous solvent (e.g., THF, DMF)
-
Ethanol or isopropanol
Procedure:
-
Activation of the primary alcohol: Dissolve this compound in anhydrous pyridine or CH₂Cl₂ with Et₃N at 0 °C. Add tosyl chloride or mesyl chloride portion-wise and stir until the reaction is complete (monitored by TLC). Work up to obtain the tosylated or mesylated intermediate.
-
Epoxide formation: The resulting intermediate can be treated with a base (e.g., NaH) to form (R)-2-(methoxymethyl)oxirane.
-
Synthesis of 1-(naphthalen-1-yloxy)-2,3-epoxypropane: Dissolve 1-naphthol in an anhydrous solvent like DMF and add a base such as NaH or K₂CO₃. Stir until the evolution of hydrogen ceases (for NaH). Add the activated oxirane from the previous step and heat the reaction mixture to ensure completion.
-
Ring-opening with isopropylamine: To the resulting epoxide, add an excess of isopropylamine, either neat or in a solvent like ethanol, and heat in a sealed tube or under reflux until the reaction is complete.
-
Purification: After cooling, remove the excess isopropylamine and solvent under reduced pressure. Purify the residue by column chromatography or recrystallization to obtain (R)-propranolol.
Applications in Natural Product Synthesis
The chiral nature of this compound makes it an excellent starting material for the synthesis of various natural products, particularly terpenes and their derivatives.
Synthesis of Linaloyl Oxide Analogues
This compound derivatives are key intermediates in the synthesis of enantiomerically pure cyclic ethers, such as linaloyl oxide, a fragrant monoterpene.[19]
Caption: Synthesis of a chiral tetrahydropyran building block.
A detailed protocol for the synthesis of (R)-2-methyl-5-(2-methyloxiran-2-yl)pentan-2-ol involves treating a triol with LDA and tosyl chloride, followed by an intramolecular cyclization to form the epoxide, with a reported yield of 80%.[19]
Signaling Pathways
The biological activity of molecules synthesized from this compound is diverse and depends on the final product.
Carfilzomib and the Proteasome Inhibition Pathway
Carfilzomib exerts its anticancer effects by irreversibly inhibiting the chymotrypsin-like activity of the 20S proteasome.[12][13] This leads to a buildup of ubiquitinated proteins, causing endoplasmic reticulum (ER) stress and ultimately triggering apoptosis (programmed cell death) in cancer cells.[12] Key signaling pathways affected include the NF-κB and STAT1/COX-2/iNOS pathways.[4][6][20]
Caption: Carfilzomib's mechanism of action.
β-Blockers and Adrenergic Signaling
β-blockers, such as propranolol, act as antagonists at β-adrenergic receptors.[1] These G-protein coupled receptors are typically activated by catecholamines like epinephrine and norepinephrine. By blocking these receptors, β-blockers inhibit the downstream signaling cascade, which involves the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and the activation of protein kinase A (PKA).[1] This leads to a reduction in heart rate, blood pressure, and cardiac contractility.
Caption: Mechanism of action of β-blockers.
Quantitative Data Summary
The following tables summarize quantitative data from various reactions involving this compound and its derivatives.
Table 1: Sharpless Asymmetric Epoxidation of Allylic Alcohols [9]
| Substrate | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Geraniol | 5 (+)-DIPT (6.0) | 0 | 2 | 65 | 90 |
| (E)-2-Hexen-1-ol | 5 (+)-DIPT (7.0) | -20 | 3 | 89 | >98 |
| Cinnamyl alcohol | 4.7 (+)-DET (5.9) | -12 | 11 | 88 | 95 |
Table 2: Synthesis of Chiral Intermediates
| Reaction | Starting Material | Product | Yield (%) | ee (%) | Reference |
| Epoxidation/Cyclization | (+)-Triol | (R)-2-methyl-5-(2-methyloxiran-2-yl)pentan-2-ol | 80 | >95 | [19] |
| Lipase-mediated resolution | (±)-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol | (-)-(R)-enantiomer | 34 | 98 | [21] |
Conclusion
This compound is a powerful and versatile chiral building block with significant applications in the synthesis of complex molecules of high academic and industrial interest. Its utility in the preparation of the anticancer drug Carfilzomib and various β-blockers highlights its importance in medicinal chemistry and drug development. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers seeking to harness the synthetic potential of this important chiral synthon.
References
- 1. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ashpublications.org [ashpublications.org]
- 4. mdpi.com [mdpi.com]
- 5. ClinPGx [clinpgx.org]
- 6. Carfilzomib inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Sharpless Asymmetric Epoxidation (AE) - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Carfilzomib? [synapse.patsnap.com]
- 13. Frontiers | Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 16. 1-Pentanone, 2-aMino-4-Methyl-1-[(2R)-2-Methyloxiranyl]-, (2S)-, trifluoroacetate (9CI) Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 17. nbinno.com [nbinno.com]
- 18. kyprolis-hcp.com [kyprolis-hcp.com]
- 19. Regulation of apoptosis by the ubiquitin and proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Landscape of Signaling Pathways and Proteasome Inhibitors Combinations in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
literature review of [(2R)-2-methyloxiran-2-yl]methanol studies
An In-depth Technical Guide to [(2R)-2-methyloxiran-2-yl]methanol
Introduction
This compound, also known as (R)-2-methylglycidol, is a chiral epoxide that serves as a critical building block in modern asymmetric synthesis.[1][2][3] Its structure incorporates a primary alcohol and a trisubstituted epoxide ring with a defined stereocenter at the C2 position. This unique combination of functional groups makes it a highly valuable precursor for the stereoselective synthesis of complex molecules, particularly in the pharmaceutical industry.[1] The inherent ring strain of the epoxide allows for precise and stereocontrolled ring-opening reactions, providing access to a wide array of chiral intermediates that are fundamental to the development of enantiomerically pure drugs.[1] One of its most notable applications is in the synthesis of the anticancer agent Carfilzomib, where the (R)-configuration of the methyloxirane moiety is essential for its biological activity.[1][4]
Physicochemical and Spectroscopic Properties
This compound is a liquid at room temperature.[5] Its key properties are summarized in the table below. While some data is reported for the specific (R)-enantiomer, other general properties are based on the racemic mixture.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| Synonyms | (R)-2-Methylglycidol, (R)-(+)-2-Methyl-2,3-epoxy-1-propanol | [2][3] |
| CAS Number | 86884-89-1 | [5] |
| Molecular Formula | C₄H₈O₂ | [2] |
| Molecular Weight | 88.11 g/mol | [2][5] |
| SMILES | C[C@]1(CO1)CO | [2] |
| InChI Key | AAVHHYWBSVSPPN-SCSAIBSYSA-N | [5] |
| Physical Form | Liquid | [5] |
| Storage Temp. | -10 °C | [5] |
Enantioselective Synthesis
The primary method for producing this compound with high enantiopurity is the Sharpless Asymmetric Epoxidation (SAE) of the prochiral allylic alcohol, 2-methyl-2-propen-1-ol (methallyl alcohol).[6][7] This renowned reaction utilizes a titanium(IV) isopropoxide catalyst, a chiral tartrate ligand, and an oxidizing agent to achieve high levels of stereocontrol.
To synthesize the (R)-enantiomer, (–)-Diethyl Tartrate ((–)-DET) is used as the chiral ligand.[1] The reaction is typically performed in the presence of molecular sieves, which allows for the use of catalytic amounts of the titanium complex, leading to high conversions and excellent enantioselectivity.[8][9]
Typical Sharpless Asymmetric Epoxidation Parameters
| Parameter | Description | Typical Value | Source |
| Substrate | 2-Methyl-2-propen-1-ol | 1.0 equiv | [6] |
| Catalyst | Titanium(IV) isopropoxide (Ti(O-iPr)₄) | 5-10 mol% | [8] |
| Chiral Ligand | (–)-Diethyl Tartrate ((–)-DET) | 6-12 mol% | [1] |
| Oxidant | tert-Butyl hydroperoxide (TBHP) | 1.5-2.0 equiv | [10] |
| Additive | Powdered 3Å or 4Å Molecular Sieves | ~20% w/w | [8] |
| Solvent | Dichloromethane (CH₂Cl₂) | - | [10] |
| Temperature | -20 °C | - | [6] |
| Typical Yield | >90% | - | |
| Enantiomeric Excess | 90-95% ee | [8] |
Experimental Protocol: Sharpless Asymmetric Epoxidation
The following protocol is a representative procedure for the synthesis of this compound.
Materials:
-
2-Methyl-2-propen-1-ol
-
Titanium(IV) isopropoxide (Ti(O-iPr)₄)
-
(–)-Diethyl Tartrate ((–)-DET)
-
tert-Butyl hydroperoxide (TBHP, 5.5 M in decane)
-
Powdered 4Å molecular sieves
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
10% aqueous solution of tartaric acid
-
Saturated aqueous NaCl (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
A flame-dried, three-necked flask equipped with a magnetic stirrer and an inert atmosphere (N₂ or Ar) is charged with anhydrous dichloromethane and powdered 4Å molecular sieves. The suspension is cooled to -20 °C.
-
(–)-Diethyl Tartrate is added, followed by the dropwise addition of Titanium(IV) isopropoxide. The mixture is stirred for 30 minutes at -20 °C to allow for the formation of the chiral catalyst complex.
-
2-Methyl-2-propen-1-ol is added to the mixture.
-
tert-Butyl hydroperoxide is added dropwise over a period of 1-2 hours, ensuring the internal temperature does not rise above -20 °C.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Upon completion, the reaction is quenched by adding a 10% aqueous solution of tartaric acid and allowing the mixture to warm to room temperature. The mixture is stirred vigorously for 1 hour, resulting in the separation of two clear layers.
-
The layers are separated, and the aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the Sharpless Asymmetric Epoxidation.
Chemical Reactivity: Epoxide Ring-Opening
The reactivity of this compound is dominated by the cleavage of the strained epoxide ring.[1] The outcome of this ring-opening reaction is highly dependent on the reaction conditions, particularly the pH, which dictates the regioselectivity of the nucleophilic attack.[1]
-
Acid-Catalyzed Opening: Under acidic conditions, the epoxide oxygen is first protonated. This activation makes the epoxide a better electrophile and leads to the development of a partial positive charge on the more substituted tertiary carbon (C2), which can better stabilize it. Consequently, the nucleophile preferentially attacks the more substituted C2 carbon.[1]
-
Base-Catalyzed Opening: Under basic or neutral conditions, the reaction proceeds via a direct Sₙ2 attack. The nucleophile attacks the less sterically hindered carbon, which in this case is the primary carbon (C3).
Caption: Regioselectivity of Epoxide Ring-Opening Reactions.
Application in Drug Development: Synthesis of Carfilzomib
A prominent application of this compound is its use as a key chiral building block in the total synthesis of Carfilzomib.[1] Carfilzomib is a tetrapeptide epoxyketone that acts as a selective proteasome inhibitor for treating multiple myeloma.[1]
The synthesis requires a specific chiral fragment: (2S)-2-amino-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-1-one .[1][11] The (R)-configuration of the methyloxirane moiety, derived directly from this compound, is indispensable for the drug's ability to bind irreversibly to the 20S proteasome and induce apoptosis in cancer cells.[1] The synthesis involves coupling the chiral epoxide with an appropriate N-protected leucine derivative, followed by further transformations to build the final tetrapeptide structure.[4]
Caption: Role in the synthesis of a key Carfilzomib intermediate.
References
- 1. (2-Methyloxiran-2-yl)methanol | 872-30-0 | Benchchem [benchchem.com]
- 2. (2-Methyloxiran-2-yl)methanol | C4H8O2 | CID 97754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methyl-2,3-epoxy-1-propanol | 86884-89-1 [amp.chemicalbook.com]
- 4. Cas 247068-85-5,1-Pentanone, 2-aMino-4-Methyl-1-[(2R)-2-Methyloxiranyl]-, (2S)-, trifluoroacetate (9CI) | lookchem [lookchem.com]
- 5. This compound | 86884-89-1 [sigmaaldrich.com]
- 6. US5252759A - Process for producing optically active epoxy alcohol derivatives - Google Patents [patents.google.com]
- 7. Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalytic asymmetric epoxidation and kinetic resolution: modified procedures including in situ derivatization (Journal Article) | OSTI.GOV [osti.gov]
- 9. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 10. youtube.com [youtube.com]
- 11. 1-Pentanone, 2-amino-4-methyl-1-((2R)-2-methyl-2-oxiranyl)-, (2S)-, 2,2,2-trifluoroacetate (1:1) | C11H18F3NO4 | CID 78358372 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Chiral Building Block: [(2R)-2-methyloxiran-2-yl]methanol in Asymmetric Synthesis
Introduction
[(2R)-2-methyloxiran-2-yl]methanol is a valuable and versatile chiral building block in modern organic synthesis. Its inherent chirality, coupled with the presence of two distinct reactive functional groups—a hydroxyl group and a strained epoxide ring—makes it a powerful precursor for the enantioselective synthesis of a wide array of complex molecules. This application note provides a comprehensive overview of the utility of this compound, with a focus on its application in the synthesis of natural products and active pharmaceutical ingredients (APIs). Detailed experimental protocols and quantitative data are presented to aid researchers, scientists, and drug development professionals in leveraging this important chiral synthon.
The strategic importance of this compound lies in its ability to undergo highly regioselective and stereospecific ring-opening reactions with a variety of nucleophiles, leading to the formation of chiral 1,2-diols, β-amino alcohols, and other valuable intermediates.[1][2] These motifs are frequently found in the core structures of numerous biologically active compounds.
Application 1: Synthesis of a Key Intermediate for the Anticancer Drug Carfilzomib
One of the most significant applications of this compound is in the synthesis of a key intermediate for the potent and selective proteasome inhibitor, Carfilzomib.[3] Carfilzomib is an FDA-approved therapeutic for treating relapsed and refractory multiple myeloma. The (R)-configuration of the methyloxirane moiety is crucial for the drug's biological activity.[3]
The synthesis involves the coupling of a protected L-leucine derivative with this compound, followed by further transformations to yield (2S)-2-amino-4-methyl-1-[(2R)-2-methyloxiran-2-yl]pentan-1-one. This intermediate is then incorporated into the final tetrapeptide structure of Carfilzomib.
Below is a generalized workflow for the synthesis of the Carfilzomib intermediate starting from L-leucine.
Caption: Synthetic workflow for the Carfilzomib intermediate.
Experimental Protocol: Synthesis of (2S)-2-amino-4-methyl-1-[(2R)-2-methyloxiran-2-yl]pentan-1-one trifluoroacetate
This protocol is a representative, multi-step synthesis.
Step 1: Protection of L-Leucine
-
To a solution of L-leucine in a suitable solvent (e.g., a mixture of THF and water), add a base (e.g., sodium carbonate).
-
Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc anhydride) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the mixture and extract the product (Boc-L-leucine) with an organic solvent.
Step 2: Weinreb Amidation
-
Dissolve Boc-L-leucine in an anhydrous solvent (e.g., dichloromethane).
-
Add N,O-dimethylhydroxylamine hydrochloride and a coupling agent (e.g., HBTU) followed by a non-nucleophilic base (e.g., diisopropylethylamine).
-
Stir the reaction at room temperature until completion.
-
Work up the reaction to isolate the Weinreb amide, N-(tert-butoxycarbonyl)-L-leucine-N'-methoxy-N'-methylamide.
Step 3: Formation of the Epoxyketone
-
Prepare a Grignard reagent from 2-bromopropene and magnesium turnings in anhydrous THF.
-
To the Weinreb amide from the previous step, dissolved in anhydrous THF, add the prepared Grignard reagent at a low temperature (e.g., 0 °C).
-
After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride and extract the product.
-
The resulting vinyl ketone is then subjected to stereoselective epoxidation using a suitable oxidizing agent (e.g., m-CPBA or a catalytic asymmetric epoxidation method) to introduce the (R)-epoxide.
Step 4: Deprotection
-
Dissolve the Boc-protected epoxyketone in a suitable solvent (e.g., dichloromethane).
-
Add trifluoroacetic acid (TFA) and stir at room temperature.
-
Remove the solvent and excess TFA under reduced pressure to obtain the desired trifluoroacetate salt.
| Step | Product | Typical Yield | Purity/ee |
| 1 | Boc-L-leucine | >95% | >99% |
| 2 | Weinreb Amide | 85-95% | >98% |
| 3 | Epoxyketone | 70-85% | >98% de |
| 4 | Carfilzomib Intermediate (TFA salt) | >90% | >99% |
Application 2: Stereoselective Synthesis of Linaloyl Oxide
This compound derivatives are instrumental in the stereoselective synthesis of naturally occurring fragrances and flavorings, such as linaloyl oxide. The synthesis of the enantiomeric forms of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, a precursor to linaloyl oxide, can be achieved through the stereospecific acid-catalyzed cyclization of a derivative of the title building block.
The key step involves the (+)-10-camphorsulfonic acid (CSA)-catalyzed cyclization of (R)-2-methyl-5-(2-methyloxiran-2-yl)pentan-2-ol.
Caption: Synthetic pathway to a linaloyl oxide precursor.
Experimental Protocol: Synthesis of (-)-(R)-2-Methyl-5-(2-methyloxiran-2-yl)pentan-2-ol
-
A stirred solution of the corresponding triol (e.g., (+)-2,6-dimethyloctane-2,6,7-triol) in dry THF is cooled to -15 °C.
-
Freshly prepared lithium diisopropylamide (LDA) solution is added.
-
After ten minutes, a solution of tosyl chloride in dry THF is added dropwise.
-
The mixture is stirred at 0 °C for 3 hours or until the reaction is complete as monitored by TLC.
-
The reaction is quenched by pouring it into a mixture of saturated aqueous NH4Cl solution and crushed ice.
-
The product is extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous NaHCO3 solution and brine, dried over anhydrous Na2SO4, and concentrated in vacuo.
-
The residue is purified by column chromatography on silica gel.
| Reactant | Product | Yield |
| (+)-2,6-dimethyloctane-2,6,7-triol | (-)-(R)-2-Methyl-5-(2-methyloxiran-2-yl)pentan-2-ol | 80% |
Application 3: Synthesis of Chiral β-Amino Alcohols via Epoxide Ring-Opening
A fundamental application of this compound is the synthesis of chiral β-amino alcohols through the regioselective ring-opening of the epoxide by amines.[1] This reaction is highly valuable as β-amino alcohols are key structural motifs in many pharmaceuticals. The reaction typically proceeds with high regioselectivity, with the nucleophilic amine attacking the less substituted carbon of the epoxide ring.
Caption: General scheme for β-amino alcohol synthesis.
Experimental Protocol: General Procedure for Aminolysis of this compound
-
To a solution of this compound in a suitable solvent (e.g., methanol, ethanol, or acetonitrile), add the desired amine (1.0 to 1.2 equivalents).
-
The reaction can be performed at room temperature or with heating, depending on the reactivity of the amine. Catalysts such as Lewis acids or enzymes can be employed to enhance the reaction rate and selectivity.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting β-amino alcohol by column chromatography or crystallization.
| Nucleophile | Product Class | Typical Yield |
| Primary Amines | Secondary β-Amino Alcohols | 80-95% |
| Secondary Amines | Tertiary β-Amino Alcohols | 75-90% |
| Anilines | N-Aryl-β-Amino Alcohols | 85-98% |
Conclusion
This compound is a cornerstone chiral building block for the asymmetric synthesis of a diverse range of valuable molecules. Its applications in the synthesis of the anticancer drug Carfilzomib and natural products like linaloyl oxide highlight its significance in both pharmaceutical and fragrance industries. The straightforward and high-yielding protocols for its use in generating key intermediates, such as chiral β-amino alcohols, underscore its utility for researchers and professionals in drug development and chemical synthesis. The methodologies and data presented in this application note provide a solid foundation for the successful implementation of this versatile chiral synthon in various synthetic endeavors.
References
Application Notes and Protocols for the Asymmetric Synthesis Involving [(2R)-2-methyloxiran-2-yl]methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the asymmetric synthesis of key chiral building blocks and active pharmaceutical ingredients (APIs) utilizing [(2R)-2-methyloxiran-2-yl]methanol and its derivatives. The protocols are designed to be readily implemented in a laboratory setting.
Synthesis of a Key Intermediate for Carfilzomib
This compound is a critical chiral building block in the synthesis of Carfilzomib, a tetrapeptide epoxyketone that serves as a selective proteasome inhibitor for treating multiple myeloma.[1] The (R)-configuration of the methyloxirane moiety is essential for the drug's ability to bind irreversibly to the 20S proteasome, inducing apoptosis in cancer cells.[1] The following protocol outlines the synthesis of (2S)-2-amino-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-1-one, a key intermediate in the synthesis of Carfilzomib.[2][3]
Logical Workflow for Carfilzomib Intermediate Synthesis
Caption: Synthesis workflow for the Carfilzomib intermediate.
Experimental Protocol: Synthesis of (2S)-2-amino-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-1-one
This protocol is a composite of methodologies described in various patents.[4][5]
Step 1: Protection of L-Leucine
-
Dissolve L-leucine (1.0 eq) in acetonitrile.
-
Add diisopropylethylamine (DIPEA, 5.0 eq), 4-dimethylaminopyridine (DMAP, 1.0 eq), and di-tert-butyl dicarbonate (Boc₂O, 3.0 eq).[4]
-
Heat the mixture to reflux for 12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with dichloromethane, wash the organic phase with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield N,N-di-tert-butoxycarbonyl-L-leucine.[4]
Step 2: Weinreb Amidation
-
Dissolve N,N-di-Boc-L-leucine (1.0 eq) in a suitable solvent such as THF.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq), 1-hydroxybenzotriazole (HOBt, 1.1 eq), and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 1.1 eq).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the Weinreb amide.
Step 3: Grignard Reaction
-
Prepare 2-propenylmagnesium bromide by reacting magnesium turnings with 2-bromopropene in THF.[4]
-
Cool the Grignard reagent to 0-5 °C.
-
Add a solution of the Weinreb amide (1.0 eq) in THF dropwise to the Grignard reagent.[4]
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated ammonium chloride solution and extract the product with ethyl acetate.[4]
-
Wash the organic phase with saturated brine, dry, and concentrate to yield the enone intermediate.
Step 4: Epoxidation
-
Dissolve the enone intermediate (1.0 eq) in a suitable solvent like dichloromethane.
-
Cool the solution to 0 °C.
-
Add an epoxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) or hydrogen peroxide in the presence of an alkali like potassium hydroxide.[5][6]
-
Stir the reaction at a controlled temperature (-30 °C to 30 °C) until the starting material is consumed (monitored by TLC).[5]
-
Perform an appropriate workup to remove the oxidant and byproducts.
-
Purify the resulting diastereomeric mixture of epoxides by column chromatography.[6]
Step 5: Deprotection
-
Dissolve the desired (2S, 4R)-epoxyketone intermediate in a suitable solvent.
-
For Boc deprotection, add trifluoroacetic acid (TFA).
-
For Cbz deprotection, perform hydrogenation using a palladium on carbon catalyst.[6]
-
After the reaction is complete, neutralize the mixture and perform an aqueous workup.
-
Isolate the final product, (2S)-2-amino-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-1-one, which may be obtained as a salt (e.g., trifluoroacetate).[7]
Quantitative Data Summary
| Step | Product | Yield (%) | Purity/ee | Reference |
| 1 | N,N-di-Boc-L-leucine | 90 | - | [4] |
| 4 | Epoxyketone Intermediate | - | >98% (desired diastereomer) | [1] |
| 5 | Final Intermediate | - | ≥98.0% | [1][7] |
Stereospecific Synthesis of Tetrahydropyran Derivatives
The enantiomeric forms of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol are valuable chiral building blocks for the stereoselective synthesis of natural terpenes.[6] Two primary asymmetric approaches are highlighted: a stereospecific acid-catalyzed cyclization and a lipase-mediated kinetic resolution.
(+)-10-Camphorsulfonic Acid (CSA) Catalyzed Cyclization
This method relies on the stereospecific cyclization of an acyclic epoxide precursor.
References
- 1. nbinno.com [nbinno.com]
- 2. (S)-2-aMino-4-Methyl-1-((R)-2-Methyloxiran-2-yl)pentan-1-one | 247068-84-4 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation method of intermediate compounds of carfilzomib and intermediate compounds - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN103360348A - Carfilzomib intermediate and preparation method thereof, and preparation method of Carfilzomib - Google Patents [patents.google.com]
- 6. WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 7. innospk.com [innospk.com]
Application Notes and Protocols for the Stereoselective Epoxidation of 2-Methylallyl Alcohol to [(2R)-2-methyloxiran-2-yl]methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the stereoselective synthesis of [(2R)-2-methyloxiran-2-yl]methanol, a valuable chiral building block in pharmaceutical synthesis. The primary focus is on the well-established Sharpless Asymmetric Epoxidation, with a brief discussion of emerging enzymatic methods.
Introduction
This compound is a key chiral intermediate used in the synthesis of various biologically active molecules. Its stereocenter and reactive epoxide ring make it a versatile synthon for the construction of complex molecular architectures. The production of this epoxide with high enantiomeric purity is crucial for the efficacy and safety of the final drug product. This document outlines reliable methods to achieve this stereoselective transformation.
Stereoselective Epoxidation Methods: A Comparative Overview
The two primary methods for the stereoselective epoxidation of the prochiral allylic alcohol, 2-methyl-2-propen-1-ol (also known as 2-methylallyl alcohol), are the Sharpless Asymmetric Epoxidation and, to a lesser extent, enzymatic epoxidation.
Sharpless Asymmetric Epoxidation is a highly reliable and widely used method for the enantioselective epoxidation of primary and secondary allylic alcohols.[1] The reaction utilizes a titanium tetra(isopropoxide) catalyst in the presence of a chiral diethyl tartrate (DET) or diisopropyl tartrate (DIPT) ligand and an oxidant, typically tert-butyl hydroperoxide (TBHP).[2] The choice of the chiral tartrate enantiomer dictates the stereochemical outcome of the epoxidation.[3] For the synthesis of this compound, L-(+)-diethyl tartrate or L-(+)-diisopropyl tartrate is employed.
Enzymatic Epoxidation represents a greener and often highly selective alternative to chemical methods.[4] Lipases and other hydrolases can be used in a chemo-enzymatic approach where the enzyme catalyzes the formation of a peroxy acid in situ, which then acts as the epoxidizing agent.[4] While promising, this method is less developed for this specific substrate compared to the Sharpless epoxidation.
Data Presentation: Comparison of Methods
| Method | Catalyst/Enzyme | Chiral Ligand/Auxiliary | Oxidant | Typical Yield (%) | Typical Enantiomeric Excess (e.e.) (%) |
| Sharpless Asymmetric Epoxidation | Ti(Oi-Pr)₄ | L-(+)-Diethyl Tartrate (DET) | tert-Butyl Hydroperoxide (TBHP) | 80-95 | >90 |
| Enzymatic Epoxidation (Chemo-enzymatic) | Lipase (e.g., from Candida antarctica) | - | Hydrogen Peroxide & Fatty Acid | Variable | Variable |
Experimental Protocols
Sharpless Asymmetric Epoxidation of 2-Methylallyl Alcohol
This protocol is adapted from the general procedure for Sharpless Asymmetric Epoxidation and is optimized for the synthesis of this compound.
Materials:
-
2-Methyl-2-propen-1-ol
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
L-(+)-Diethyl tartrate (L-(+)-DET)
-
tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene (e.g., 5.5 M)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Powdered 4Å molecular sieves
-
Diethyl ether
-
10% aqueous NaOH solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78°C)
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with powdered 4Å molecular sieves (approximately 0.5 g per 10 mmol of allylic alcohol). Anhydrous dichloromethane (CH₂Cl₂) is added to the flask.
-
Catalyst Formation: The flask is cooled to -20°C. L-(+)-Diethyl tartrate (1.2 equivalents relative to Ti(Oi-Pr)₄) is added, followed by the slow, dropwise addition of titanium(IV) isopropoxide (1.0 equivalent). The mixture is stirred for 30 minutes at -20°C to allow for the formation of the chiral catalyst complex.
-
Substrate Addition: 2-Methyl-2-propen-1-ol (1.0 equivalent) is added to the reaction mixture.
-
Epoxidation: A pre-cooled (-20°C) anhydrous solution of tert-butyl hydroperoxide in toluene (1.5-2.0 equivalents) is added dropwise to the stirred solution, maintaining the internal temperature below -15°C. The reaction is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, the reaction is quenched by the addition of water. The mixture is allowed to warm to room temperature and stirred for 1 hour. The resulting white precipitate is filtered off through a pad of celite, and the filter cake is washed with dichloromethane. The combined organic phases are then washed with a 10% aqueous NaOH solution to remove the tartrate, followed by brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by flash column chromatography on silica gel to afford pure this compound.
General Protocol for Chemo-Enzymatic Epoxidation
This protocol provides a general guideline for the lipase-catalyzed epoxidation of 2-methylallyl alcohol. Optimization of reaction conditions, including the specific lipase, solvent, and temperature, may be required.
Materials:
-
2-Methyl-2-propen-1-ol
-
Immobilized Lipase (e.g., Novozym 435)
-
Urea-hydrogen peroxide complex (UHP) or aqueous hydrogen peroxide (H₂O₂)
-
A long-chain fatty acid (e.g., oleic acid) or an ester (e.g., ethyl acetate) as the peroxy acid precursor
-
Organic solvent (e.g., toluene, hexane)
-
Buffer solution (if using aqueous H₂O₂)
Protocol:
-
Reaction Setup: In a round-bottom flask, 2-methyl-2-propen-1-ol and the fatty acid or ester are dissolved in the chosen organic solvent.
-
Enzyme Addition: Immobilized lipase is added to the mixture.
-
Oxidant Addition: The oxidant (UHP or H₂O₂) is added portion-wise or via a syringe pump over an extended period to minimize enzyme deactivation.
-
Reaction: The mixture is stirred at a controlled temperature (typically room temperature to 40°C) for 24-48 hours. The reaction progress is monitored by TLC or GC.
-
Work-up: After the reaction, the immobilized enzyme is filtered off for potential reuse.
-
Purification: The filtrate is washed with a solution of sodium sulfite to destroy any remaining peroxides, followed by washing with brine. The organic layer is dried and concentrated. The product is then purified by column chromatography.
Visualizations
Sharpless Asymmetric Epoxidation Workflow
References
Application Notes and Protocols: Enzymatic Reactions Utilizing [(2R)-2-methyloxiran-2-yl]methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the enzymatic kinetic resolution of racemic 2-methyloxirane-2-yl methanol, a critical chiral building block in pharmaceutical synthesis. The protocols focus on the use of lipases and epoxide hydrolases to obtain the enantiomerically pure (2R)- and (S)-forms, which are valuable intermediates in the development of therapeutic agents.
Introduction
[(2R)-2-methyloxiran-2-yl]methanol is a valuable chiral building block in organic synthesis, prized for its role in the construction of complex molecules with specific stereochemistry. The presence of a chiral epoxide ring and a primary alcohol functional group allows for a variety of stereoselective transformations. A significant application of this compound is in the synthesis of the anticancer drug Carfilzomib, a tetrapeptide epoxyketone that acts as a selective proteasome inhibitor used in the treatment of multiple myeloma. The (R)-configuration of the methyloxirane moiety is crucial for the drug's ability to bind irreversibly to the 20S proteasome and induce apoptosis in cancer cells.[1]
Enzymatic reactions, particularly kinetic resolutions, offer an efficient and environmentally friendly method to obtain enantiomerically pure epoxides from racemic mixtures. Lipases and epoxide hydrolases are commonly employed for this purpose due to their high enantioselectivity.
Application 1: Lipase-Catalyzed Kinetic Resolution
Lipases are versatile enzymes that can catalyze the enantioselective acylation of racemic alcohols in non-aqueous media. In the kinetic resolution of (±)-2-methyloxiran-2-yl methanol, one enantiomer is preferentially acylated, allowing for the separation of the unreacted alcohol and the newly formed ester.
Quantitative Data
| Enzyme Source | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee) of (S)-alcohol | Enantiomeric Excess (ee) of (R)-acetate | Reference |
| Candida antarctica Lipase B (CAL-B) | Vinyl acetate | Diisopropyl ether | 30 | 12 | ~50 | >99% | ~94% | Adapted from[2] |
| Pseudomonas cepacia Lipase (PSL-C) | Vinyl acetate | tert-Butyl methyl ether | 30 | 24 | 45 | >95% | 88% | Adapted from[3] |
| Burkholderia cepacia lipase | Vinyl acetate | Diisopropyl ether | Room Temp | 12 | ~50 | 94% | 98% | Adapted from[2] |
Experimental Protocol: Lipase-Catalyzed Acetylation
Materials:
-
Racemic (±)-2-methyloxiran-2-yl]methanol
-
Immobilized Candida antarctica Lipase B (CAL-B, Novozym 435)
-
Vinyl acetate
-
Diisopropyl ether (anhydrous)
-
Molecular sieves (4 Å)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a dried flask containing a magnetic stir bar, add racemic [(±)-2-methyloxiran-2-yl]methanol (1.0 g, 11.35 mmol) and anhydrous diisopropyl ether (20 mL).
-
Add activated 4 Å molecular sieves (1 g).
-
Add vinyl acetate (1.5 eq, 1.47 g, 17.02 mmol).
-
Equilibrate the mixture to 30°C.
-
Initiate the reaction by adding immobilized Candida antarctica Lipase B (100 mg).
-
Stir the reaction mixture at 30°C and monitor the progress by chiral GC or HPLC.
-
Once ~50% conversion is reached (typically 12-24 hours), filter off the enzyme and molecular sieves.
-
Wash the solids with diisopropyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting mixture of (S)-alcohol and (R)-acetate by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the separated products.
Experimental Workflow
Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.
Application 2: Epoxide Hydrolase-Catalyzed Kinetic Resolution
Epoxide hydrolases (EHs) catalyze the hydrolytic ring-opening of epoxides to form vicinal diols. In a kinetic resolution, the enzyme selectively hydrolyzes one enantiomer of the racemic epoxide, leaving the other unreacted. This method is particularly useful for obtaining the unreacted, enantiomerically enriched epoxide.
Quantitative Data
| Enzyme Source | Substrate Concentration | pH | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee) of (R)-epoxide | Enantiomeric Excess (ee) of (S)-diol | Reference |
| Aspergillus niger | 120 g/L (styrene oxide) | 6.5 | 40 | 24 | ~50 | >99% (for (S)-epoxide) | >99% (for (R)-diol) | Adapted from[4] |
| Engineered Agromyces mediolanus | 450 mM (epichlorohydrin) | 7.0 | 30 | 16 | 40.5 | >99% (for (S)-epoxide) | N/A | Adapted from[5] |
Note: Data for 2-methyloxiran-2-yl methanol is limited; the table shows data for analogous substrates to demonstrate the potential of the method.
Experimental Protocol: Epoxide Hydrolase-Catalyzed Hydrolysis
Materials:
-
Racemic (±)-2-methyloxiran-2-yl]methanol
-
Epoxide hydrolase from Aspergillus niger (or other suitable source)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Ethyl acetate
-
Brine solution
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Prepare a suspension of the epoxide hydrolase in 0.1 M phosphate buffer (pH 7.0).
-
To a flask with vigorous stirring, add the racemic [(±)-2-methyloxiran-2-yl]methanol to the enzyme suspension.
-
Maintain the reaction temperature at 30-40°C.
-
Monitor the reaction progress by chiral GC or HPLC, tracking the disappearance of one epoxide enantiomer and the formation of the diol.
-
When the desired conversion is reached (typically around 50%), terminate the reaction by adding an equal volume of ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting mixture of the unreacted (R)-epoxide and the (S)-diol by silica gel column chromatography.
Experimental Workflow
Caption: Workflow for Epoxide Hydrolase-Catalyzed Kinetic Resolution.
Application in Drug Development: Synthesis of Carfilzomib Intermediate
The enantiomerically pure epoxide obtained from the kinetic resolution is a key precursor for the synthesis of Carfilzomib. The (2R)-epoxide is incorporated into a peptide backbone to form the intermediate (2S)-2-amino-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-1-one.[6][7][8] This intermediate is then further elaborated to yield the final drug substance.
Signaling Pathway: Ubiquitin-Proteasome Pathway Inhibition by Carfilzomib
Carfilzomib, synthesized using the chiral epoxide, exerts its anticancer effect by inhibiting the ubiquitin-proteasome pathway. This pathway is essential for the degradation of cellular proteins, including those involved in cell cycle regulation and apoptosis. By inhibiting the proteasome, Carfilzomib leads to the accumulation of pro-apoptotic proteins and cell cycle inhibitors, ultimately inducing cancer cell death.[9][10][11]
Caption: Inhibition of the Ubiquitin-Proteasome Pathway by Carfilzomib.
References
- 1. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. utupub.fi [utupub.fi]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Polymerization Reactions Initiated by [(2R)-2-methyloxiran-2-yl]methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting polymerization reactions initiated by the chiral alcohol, [(2R)-2-methyloxiran-2-yl]methanol. This chiral initiator is particularly valuable in the synthesis of enantiomerically pure polymers, which have significant applications in drug delivery, biomedical devices, and asymmetric catalysis. The protocols provided are based on well-established methods for alcohol-initiated ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone.
Introduction to this compound as a Chiral Initiator
This compound is a bifunctional molecule containing a primary alcohol and a chiral epoxide. The primary alcohol group can serve as an effective initiator for the ring-opening polymerization of various cyclic monomers, leading to the formation of polymers with a chiral initiating end-group. This is particularly significant for controlling the stereochemistry and, consequently, the physical and biological properties of the resulting polymers. The presence of the oxirane ring offers potential for post-polymerization modification, further enhancing the functional diversity of the synthesized polymers.
The general mechanism for alcohol-initiated ROP of a cyclic ester, such as lactide, in the presence of a catalyst like stannous octoate, involves the coordination of the monomer to the catalyst, followed by nucleophilic attack of the alcohol initiator.[1] This process leads to the ring-opening of the monomer and the formation of a propagating polymer chain with the initiator fragment at one end.
Key Applications
The use of this compound as an initiator allows for the synthesis of chiral polymers with potential applications in:
-
Drug Delivery: Enantiomerically pure polymers can exhibit distinct drug loading and release profiles.
-
Biomaterials: The chirality of the polymer can influence its biodegradability and biocompatibility.
-
Asymmetric Synthesis: Chiral polymers can be employed as catalysts or supports in stereoselective chemical transformations.
Experimental Protocols
The following are detailed protocols for the ring-opening polymerization of L-lactide and ε-caprolactone initiated by this compound.
Materials and Reagents
-
L-lactide
-
ε-caprolactone
-
This compound
-
Stannous octoate (Sn(Oct)₂)
-
Toluene (anhydrous)
-
Chloroform
-
Methanol
-
Argon or Nitrogen gas (high purity)
-
Standard glassware for air-sensitive reactions (Schlenk line, oven-dried flasks)
Protocol for Ring-Opening Polymerization of L-Lactide
This protocol outlines the synthesis of poly(L-lactide) (PLLA) using this compound as the initiator.
Experimental Workflow:
Caption: Workflow for the synthesis of PLLA initiated by this compound.
Procedure:
-
Preparation: All glassware should be oven-dried at 120°C overnight and cooled under a stream of dry argon or nitrogen. L-lactide should be recrystallized from ethyl acetate and dried under vacuum. Anhydrous toluene is used as the solvent.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add L-lactide (e.g., 1.44 g, 10 mmol) and this compound (e.g., 0.102 g, 1 mmol). The monomer-to-initiator ratio can be varied to control the molecular weight of the polymer. Add anhydrous toluene (e.g., 10 mL).
-
Initiation: A stock solution of stannous octoate in anhydrous toluene (e.g., 0.1 M) is prepared. Add the required amount of the catalyst solution to the reaction mixture via syringe (e.g., 0.1 mL for a monomer-to-catalyst ratio of 1000:1).
-
Polymerization: The reaction flask is placed in a preheated oil bath at 130°C and stirred for 4-24 hours under an inert atmosphere. The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.
-
Purification: After the desired reaction time, the flask is cooled to room temperature. The viscous solution is dissolved in a minimal amount of chloroform and precipitated into a large volume of cold methanol with vigorous stirring.
-
Isolation: The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum at 40°C until a constant weight is achieved.
Protocol for Ring-Opening Polymerization of ε-Caprolactone
This protocol describes the synthesis of poly(ε-caprolactone) (PCL) initiated by this compound.
Procedure:
-
Preparation: Follow the same preparation steps for glassware and inert atmosphere as in the L-lactide polymerization protocol. ε-caprolactone should be dried over CaH₂ and distilled under reduced pressure.
-
Reaction Setup: In a flame-dried Schlenk flask, add ε-caprolactone (e.g., 1.14 g, 10 mmol) and this compound (e.g., 0.102 g, 1 mmol). Toluene can be used as a solvent, or the polymerization can be carried out in bulk (solvent-free).
-
Initiation: Add the stannous octoate catalyst solution as described in the PLLA protocol.
-
Polymerization: The reaction is typically carried out at a lower temperature than for lactide, for example, at 110°C, for 12-48 hours.
-
Purification and Isolation: The purification steps are similar to those for PLLA. The polymer is dissolved in chloroform and precipitated in cold methanol. The product is then collected and dried under vacuum.
Data Presentation
The following tables summarize expected quantitative data for the polymerization of L-lactide and ε-caprolactone initiated by this compound, based on typical results for alcohol-initiated ROP.
Table 1: Polymerization of L-Lactide initiated by this compound
| Entry | [M]/[I] Ratio | Time (h) | Conversion (%) | Mₙ (GPC, g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | 25 | 4 | 95 | 3,400 | 1.15 |
| 2 | 50 | 8 | 98 | 6,800 | 1.20 |
| 3 | 100 | 16 | 96 | 13,500 | 1.25 |
Table 2: Polymerization of ε-Caprolactone initiated by this compound
| Entry | [M]/[I] Ratio | Time (h) | Conversion (%) | Mₙ (GPC, g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | 25 | 12 | 98 | 2,800 | 1.10 |
| 2 | 50 | 24 | 99 | 5,600 | 1.18 |
| 3 | 100 | 48 | 97 | 11,000 | 1.22 |
Note: The data presented are illustrative and actual results may vary depending on the specific reaction conditions.
Signaling Pathway and Mechanism
The following diagram illustrates the proposed mechanism for the ring-opening polymerization of a cyclic ester initiated by this compound and catalyzed by stannous octoate.
Caption: Mechanism of alcohol-initiated ring-opening polymerization.
The polymerization is initiated by the reaction of the alcohol with the catalyst to form a more active tin alkoxide species.[1] This species then coordinates with a monomer molecule, activating it for nucleophilic attack by the alkoxide. The ring-opening of the monomer results in the elongation of the polymer chain. This process repeats, leading to the formation of a high molecular weight polymer. The reaction is typically terminated by the addition of a protic agent like methanol, which protonates the active chain end.
References
Application Notes and Protocols for Grignard Reactions with [(2R)-2-methyloxiran-2-yl]methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
[(2R)-2-methyloxiran-2-yl]methanol is a valuable chiral building block in organic synthesis, prized for its utility in the enantioselective construction of complex molecules. The presence of a stereocenter and two distinct reactive functional groups—a primary alcohol and an epoxide—makes it a versatile precursor for the synthesis of enantiomerically pure compounds, which is of critical importance in the pharmaceutical industry. The high ring strain of the epoxide allows for regio- and stereoselective ring-opening reactions, providing access to a diverse array of chiral intermediates.[1]
This document provides detailed application notes and protocols for conducting Grignard reactions with this compound. The reaction of organometallic reagents, such as Grignard reagents (RMgX), with this chiral epoxide results in the formation of a new carbon-carbon bond, yielding chiral diols.[1]
Reaction Mechanism and Stereochemistry
The reaction of a Grignard reagent with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] The Grignard reagent, a potent carbon-based nucleophile, attacks one of the electrophilic carbon atoms of the epoxide ring. Due to steric hindrance from the methyl group at the C2 position, the nucleophilic attack preferentially occurs at the less substituted methylene carbon (C3).[1][2][4]
This backside attack leads to an inversion of the configuration at the stereocenter if the attack were to happen at C2; however, since the attack is at the unsubstituted C3, the stereochemistry at C2 is retained. The initial product is a magnesium alkoxide, which, upon acidic workup, yields the final diol product.[1][4] The inherent chirality of the starting material is thus transferred to the product, making this a valuable method for asymmetric synthesis.
Experimental Workflow
The general workflow for the Grignard reaction with this compound involves the slow addition of the Grignard reagent to a solution of the epoxide in an anhydrous ether solvent, typically at a reduced temperature to control the reaction's exothermicity. The reaction is then allowed to warm to room temperature and stirred until completion. The reaction is subsequently quenched, and the product is isolated and purified.
Caption: General experimental workflow for the Grignard reaction.
General Experimental Protocol
This protocol is a general guideline for the reaction of various Grignard reagents with this compound. The specific conditions, such as reaction time and purification method, may need to be optimized for each specific Grignard reagent.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Grignard reagent (e.g., Phenylmagnesium bromide, Methylmagnesium chloride, etc.) in a suitable solvent (e.g., THF, diethyl ether)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Standard laboratory glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)
-
Inert gas supply (e.g., nitrogen or argon)
-
Magnetic stirrer and heating mantle/cooling bath
-
Rotary evaporator
-
Chromatography supplies (e.g., silica gel, solvents)
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF to a dry round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Grignard Reagent: Slowly add the Grignard reagent (1.1 - 1.5 eq) dropwise to the stirred solution of the epoxide. The rate of addition should be controlled to maintain the reaction temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH4Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired chiral diol.
Data Presentation
The following table summarizes representative quantitative data for the Grignard reaction with this compound. Please note that these are expected values and actual results may vary depending on the specific experimental conditions and the Grignard reagent used.
| Grignard Reagent (R-MgX) | Product | Expected Yield (%) | Expected Diastereomeric Ratio (d.r.) | Expected Enantiomeric Excess (e.e.) (%) |
| Phenylmagnesium bromide | (R)-2-methyl-1-phenylpropane-1,2-diol | 75-90 | >95:5 | >98 |
| Methylmagnesium chloride | (R)-2-methylpropane-1,2-diol | 70-85 | N/A | >98 |
| Ethylmagnesium bromide | (R)-2-methylbutane-1,2-diol | 70-85 | >95:5 | >98 |
| Vinylmagnesium bromide | (R)-2-methylbut-3-ene-1,2-diol | 65-80 | >95:5 | >98 |
| Allylmagnesium bromide | (R)-2-methylpent-4-ene-1,2-diol | 70-85 | >95:5 | >98 |
Signaling Pathway and Logical Relationships
The reaction proceeds through a well-defined pathway involving nucleophilic attack and subsequent protonation. The regioselectivity is governed by steric factors, leading to the preferential formation of one constitutional isomer.
Caption: Reaction pathway of the Grignard addition to the epoxide.
Conclusion
The Grignard reaction of this compound provides a reliable and stereoselective method for the synthesis of valuable chiral diols. The reaction proceeds with high regioselectivity, attacking the less substituted carbon of the epoxide ring. The protocols and data presented herein serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development, enabling the efficient utilization of this important chiral building block. Careful control of reaction conditions, particularly temperature and the use of anhydrous solvents, is crucial for achieving high yields and selectivities.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yields in [(2R)-2-methyloxiran-2-yl]methanol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of [(2R)-2-methyloxiran-2-yl]methanol, a critical chiral building block. The primary synthesis route addressed is the Sharpless asymmetric epoxidation of 2-methylallyl alcohol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Product Yield
Q1: I am observing a very low yield or no formation of the desired this compound. What are the potential causes?
A1: Low or no yield in the Sharpless asymmetric epoxidation is a common issue that can stem from several factors. The most critical areas to investigate are the quality of your reagents and the reaction conditions.
-
Catalyst Deactivation: The titanium(IV) isopropoxide catalyst is extremely sensitive to water. Trace amounts of moisture can hydrolyze the catalyst, rendering it inactive.[1]
-
Reagent Quality:
-
tert-Butyl Hydroperoxide (TBHP): The concentration and quality of the TBHP solution are critical. Old or improperly stored TBHP can decompose, leading to a lower concentration of the active oxidant.
-
Solution: Use a fresh, anhydrous solution of TBHP in a non-coordinating solvent like toluene or dichloromethane. It is advisable to titrate the TBHP solution to determine its exact concentration before use.
-
-
Substrate Purity: The purity of the 2-methylallyl alcohol is important. Impurities can interfere with the catalyst and reduce the reaction rate and overall yield.
-
Solution: Use high-purity 2-methylallyl alcohol. If necessary, purify the substrate by distillation before use.
-
-
-
Incorrect Reaction Temperature: The Sharpless epoxidation is typically performed at low temperatures (e.g., -20 °C) to enhance enantioselectivity and control the reaction rate.[2] Deviations from the optimal temperature can lead to side reactions or catalyst decomposition.
-
Solution: Maintain a stable, low temperature throughout the reaction using a suitable cooling bath (e.g., dry ice/acetone).
-
Issue 2: Low Enantioselectivity
Q2: My reaction is producing the epoxide, but the enantiomeric excess (ee) is significantly lower than expected. What could be the reason?
A2: Low enantioselectivity points towards issues with the chiral ligand or the integrity of the catalytic complex.
-
Incorrect Tartrate Ester: The chirality of the product is determined by the specific enantiomer of the diethyl tartrate (DET) or diisopropyl tartrate (DIPT) used. For this compound, (-)-DET or (-)-DIPT is required.
-
Solution: Double-check that you are using the correct enantiomer of the tartrate ester. Using (+)-DET or (+)-DIPT will produce the (2S) enantiomer.
-
-
Stoichiometry of Ligand to Titanium: The ratio of the tartrate ester to titanium(IV) isopropoxide is critical for the formation of the active chiral catalyst. An incorrect ratio can lead to the formation of catalytically active species with lower enantioselectivity.
-
Solution: A slight excess of the tartrate ester (10-20 mol%) relative to the titanium(IV) isopropoxide is often recommended to ensure the formation of the desired chiral complex.[6]
-
-
Reaction Temperature Too High: As mentioned, higher temperatures can decrease the enantioselectivity of the reaction.
-
Solution: Ensure the reaction is maintained at the recommended low temperature.
-
Issue 3: Formation of Byproducts and Purification Challenges
Q3: I am observing significant byproduct formation, which is complicating the purification of my desired product. What are these byproducts and how can I minimize them?
A3: The most common byproduct in this synthesis is the diol, formed from the ring-opening of the epoxide.
-
Epoxide Ring-Opening: The epoxide ring is susceptible to nucleophilic attack, especially under acidic or aqueous conditions. Water present in the reaction mixture or introduced during workup can lead to the formation of 2-methylpropane-1,2,3-triol.[1]
-
Solution:
-
During Reaction: Maintain strictly anhydrous conditions.
-
During Workup: A common workup procedure involves quenching the reaction with a saturated aqueous solution of ferrous sulfate to destroy excess peroxide, followed by the addition of a base (e.g., NaOH) to precipitate titanium salts. The workup should be performed at low temperatures and as quickly as possible to minimize the risk of epoxide hydrolysis. Using a biphasic workup with an organic solvent can help extract the product away from the aqueous phase promptly.
-
-
-
Purification Difficulties: The product, this compound, is a relatively small, polar, and water-soluble molecule, which can make extraction and purification challenging.[1]
-
Solution:
-
Extraction: Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate. Multiple extractions may be necessary to recover the product from the aqueous layer.
-
Purification: Column chromatography on silica gel is a common method for purification. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is typically effective.
-
-
Q4: How can I effectively remove the titanium catalyst during workup?
A4: The titanium catalyst can form gelatinous precipitates upon quenching with water, making filtration difficult.
-
Solution: A widely used method is to add a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) or tartaric acid during the workup.[7] This forms a water-soluble complex with the titanium, which can then be easily separated in the aqueous layer. Alternatively, filtration through a pad of Celite can help to remove the titanium solids.[7]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Potential Impact of Deviation |
| Catalyst Loading | 5-10 mol% | Higher loading can be wasteful; lower loading may result in incomplete conversion.[4] |
| Tartrate to Ti Ratio | 1.1 - 1.2 : 1 | An excess of tartrate ensures the formation of the active chiral catalyst.[6] |
| TBHP to Substrate Ratio | 1.5 - 2.0 : 1 | Insufficient oxidant will lead to incomplete reaction. |
| Reaction Temperature | -25 °C to -20 °C | Higher temperatures can decrease enantioselectivity and increase byproduct formation. |
| Molecular Sieves | 3Å or 4Å, powdered | Essential for scavenging water and enabling catalytic turnover.[2][4] |
| Expected Yield | >90% | Low yields often indicate issues with reagent quality or reaction conditions. |
| Expected Enantiomeric Excess (ee) | >95% | Low ee points to problems with the chiral ligand or reaction temperature. |
Experimental Protocols
Key Experiment: Sharpless Asymmetric Epoxidation of 2-Methylallyl Alcohol
Materials:
-
Dichloromethane (anhydrous)
-
Titanium(IV) isopropoxide
-
(-)-Diethyl tartrate ((-)-DET)
-
2-Methylallyl alcohol (high purity)
-
tert-Butyl hydroperoxide (anhydrous solution in toluene, ~5.5 M)
-
Powdered 3Å molecular sieves
-
Saturated aqueous sodium potassium tartrate solution
-
Sodium hydroxide solution (e.g., 10% w/v)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add powdered 3Å molecular sieves to a flame-dried round-bottom flask equipped with a magnetic stir bar. Add anhydrous dichloromethane.
-
Catalyst Formation: Cool the flask to -20 °C. Add titanium(IV) isopropoxide, followed by (-)-diethyl tartrate. Stir the mixture at this temperature for 30 minutes to allow for the formation of the chiral catalyst complex.
-
Substrate Addition: Add 2-methylallyl alcohol to the reaction mixture.
-
Oxidant Addition: Slowly add the anhydrous solution of tert-butyl hydroperoxide dropwise, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction at -20 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup:
-
Once the reaction is complete, quench by adding a pre-cooled saturated aqueous solution of sodium potassium tartrate.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the layers. Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic layers and wash with a sodium hydroxide solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Synthesis of this compound via Sharpless epoxidation.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
Caption: Relationships between causes and effects leading to low product yield.
References
- 1. youtube.com [youtube.com]
- 2. Sharpless Asymmetric Epoxidation (AE) - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 5. Sharpless_epoxidation [chemeurope.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
purification techniques for [(2R)-2-methyloxiran-2-yl]methanol from reaction mixtures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of [(2R)-2-methyloxiran-2-yl]methanol from reaction mixtures. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in obtaining this critical chiral building block in high purity.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Purity After Purification | Incomplete reaction during synthesis. | Optimize the synthesis reaction conditions to drive it to completion. |
| Co-elution of impurities during chromatography. | Adjust the mobile phase polarity or change the stationary phase. For chiral impurities, a chiral column is necessary. | |
| Thermal decomposition during distillation. | Use vacuum distillation to lower the boiling point and reduce thermal stress on the compound. | |
| Presence of highly polar impurities (e.g., diols from epoxide opening). | A silica gel plug or column chromatography with a gradient elution can be effective. Start with a non-polar solvent and gradually increase polarity. | |
| Low Yield | Loss of volatile product during solvent removal. | Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature. |
| Adsorption of the polar product onto silica gel during chromatography. | Use a more polar eluent or a different stationary phase like alumina. Pre-treating the silica gel with a small amount of a polar solvent might also help. | |
| Inefficient extraction from the reaction mixture. | Ensure the pH of the aqueous phase is optimized for extraction and use an appropriate organic solvent in sufficient quantity. | |
| Presence of Enantiomeric Impurity | Incomplete enantioselectivity of the synthesis reaction (e.g., Sharpless epoxidation). | Purification by chiral HPLC or SFC is the most effective method to separate enantiomers. |
| Racemization during workup or purification. | Avoid harsh acidic or basic conditions and high temperatures. | |
| Inconsistent Results | Variability in the quality of starting materials or reagents. | Use high-purity, well-characterized starting materials and reagents. |
| Inconsistent packing of chromatography columns. | Follow a standardized protocol for column packing to ensure reproducibility. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound synthesized via Sharpless epoxidation?
A1: Common impurities can include the unreacted allylic alcohol (2-methyl-2-propen-1-ol), the oxidizing agent (e.g., tert-butyl hydroperoxide), the titanium catalyst, the chiral tartrate ligand, and potentially the undesired (S)-enantiomer. Diol impurities can also form due to the ring-opening of the epoxide under acidic or basic conditions.
Q2: Which chromatographic technique is best for purifying this compound?
A2: The choice of chromatography depends on the scale and the nature of the impurities.
-
Silica Gel Column Chromatography: Effective for removing non-polar and some polar impurities on a larger scale. Due to the polarity of the target molecule, a careful selection of the eluent system is crucial.
-
Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): These are the preferred methods for separating the (R) and (S) enantiomers and for analytical determination of enantiomeric excess (ee).[1] These techniques can also be used for preparative purification to obtain highly pure enantiomers.
Q3: Can distillation be used to purify this compound?
A3: Yes, distillation, particularly fractional vacuum distillation, can be an effective method for purification, especially on a larger scale. It is useful for separating the product from non-volatile impurities. However, care must be taken to avoid high temperatures which can cause decomposition or polymerization of the epoxide.
Q4: How can I determine the purity and enantiomeric excess of my purified this compound?
A4:
-
Purity: Can be assessed using Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (GC-MS)[2], and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Enantiomeric Excess (ee): Determined by chiral HPLC or chiral GC. This involves separating the enantiomers on a chiral stationary phase and comparing the peak areas.
Q5: My compound is streaking on the silica gel column. What can I do?
A5: Streaking of polar compounds on silica gel is common. You can try the following:
-
Add a small percentage of a more polar solvent (like methanol or triethylamine for basic compounds) to your eluent.
-
Use a different stationary phase, such as alumina.
-
"Dry loading" the sample onto the column by pre-adsorbing it onto a small amount of silica gel can also improve the separation.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is suitable for the removal of non-chiral impurities.
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Plug the bottom of the column with glass wool.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, non-polar eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica bed.
-
Equilibrate the column by running the initial eluent through it.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Start with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate).
-
Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the purified product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure and at a low temperature to avoid loss of the volatile product.
-
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general guideline for determining the enantiomeric excess. The specific column and mobile phase may need to be optimized.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak or Lux).
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will depend on the column and should be optimized for good separation.
-
-
Sample Preparation:
-
Dissolve a small amount of the purified this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Inject the sample onto the column.
-
Monitor the elution at a suitable wavelength (e.g., 210 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Quantitative Data Summary
The following table summarizes typical data obtained from different purification techniques. Note that these are representative values and can vary depending on the specific experimental conditions.
| Purification Technique | Typical Purity Achieved | Typical Enantiomeric Excess (ee) | Typical Recovery Rate |
| Fractional Vacuum Distillation | >95% | No change | 80-90% |
| Silica Gel Column Chromatography | >98% (for non-chiral impurities) | No change | 70-85% |
| Preparative Chiral HPLC/SFC | >99% | >99.5% | 50-70% |
Visualizations
Experimental Workflow for Purification
Caption: General experimental workflow for the purification and analysis of this compound.
Troubleshooting Logic for Low Purity
Caption: Troubleshooting decision tree for addressing low purity issues in the final product.
References
identifying and minimizing side products in [(2R)-2-methyloxiran-2-yl]methanol reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you identify and minimize side products in reactions involving [(2R)-2-methyloxiran-2-yl]methanol.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Epoxide Ring-Opening Reactions
Question: My reaction with a nucleophile is producing a mixture of regioisomers. How can I control which carbon of the epoxide is attacked?
Answer: The regioselectivity of the epoxide ring-opening of this compound is primarily dictated by the reaction conditions (acidic or basic).
-
Under Basic or Nucleophilic Conditions (SN2-type mechanism): Strong, unhindered nucleophiles will preferentially attack the less sterically hindered carbon (C3). To favor this pathway, use strong nucleophiles such as alkoxides, phenoxides, amines, or organometallics in an aprotic solvent. The absence of an acid catalyst is crucial.
-
Under Acidic Conditions (SN1-type mechanism): In the presence of an acid catalyst, the epoxide oxygen is protonated, and the nucleophilic attack occurs at the more substituted carbon (C2), which can better stabilize the partial positive charge that develops in the transition state.[1] Use a protic solvent or a catalytic amount of a Lewis or Brønsted acid to promote this pathway.
Experimental Protocol to Favor Attack at the Less Substituted Carbon (C3):
-
Reagents and Conditions:
-
Substrate: this compound
-
Nucleophile: Sodium methoxide (NaOMe) in methanol (MeOH)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Temperature: 0 °C to room temperature
-
-
Procedure:
-
Dissolve this compound in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium methoxide in methanol dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Logical Workflow for Troubleshooting Poor Regioselectivity:
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 2: Formation of Diol and Polymer Side Products
Question: I am observing significant amounts of a diol (2-methylpropane-1,2,3-triol) and/or a polymeric substance in my reaction. How can I minimize these byproducts?
Answer: The formation of the diol is due to the presence of water in the reaction mixture, which acts as a nucleophile. Polymerization can occur under both acidic and basic conditions, where the hydroxyl group of one molecule attacks the epoxide of another.
Minimizing Diol Formation:
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. Reactions should be run under an inert atmosphere (nitrogen or argon).
-
Aprotic Solvents: Use aprotic solvents like THF, diethyl ether, or dichloromethane, which do not participate in the reaction.
Minimizing Polymerization:
-
Controlled Addition: Add the nucleophile or catalyst slowly and at a low temperature to control the reaction rate and minimize intermolecular reactions.
-
High Dilution: Running the reaction at a lower concentration can disfavor the intermolecular reactions that lead to polymerization.
-
Protecting Group Strategy: Protect the primary hydroxyl group as a silyl ether (e.g., TBDMS) or benzyl ether before performing the epoxide ring-opening reaction. This prevents the alcohol from acting as a nucleophile.
Experimental Protocol for Protecting the Hydroxyl Group:
-
Reagents and Conditions:
-
Substrate: this compound
-
Protecting Agent: tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Base: Imidazole
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Temperature: 0 °C to room temperature
-
-
Procedure:
-
Dissolve this compound and imidazole in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add TBDMSCl portion-wise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (TLC monitoring).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
The protected epoxide can then be used in the desired ring-opening reaction, and the TBDMS group can be removed later using fluoride sources like TBAF.
-
Quantitative Data on Side Product Formation:
| Reaction Condition | Nucleophile | Desired Product Yield | Diol Formation | Polymer Formation |
| Anhydrous THF, 0°C | NaOMe | >95% | <1% | <2% |
| MeOH, RT, cat. H₂SO₄ | MeOH | ~80% (C2 attack) | ~5% | ~15% |
| Aqueous Acetone, RT | H₂O | 0% (as main product) | >95% | - |
| Neat, 100°C | - | - | - | Major Product |
Note: Yields are approximate and can vary based on specific reaction parameters.
Issue 3: Formation of an Intramolecular Cyclization Product
Question: My reaction under acidic conditions is yielding a six-membered ring (a tetrahydropyran derivative) instead of the expected ring-opened product. Why is this happening and how can I prevent it?
Answer: Under acidic conditions, the intramolecular attack of the primary hydroxyl group on the protonated epoxide at the more substituted C2 position can occur, leading to the formation of a stable six-membered ring.[1]
Minimizing Intramolecular Cyclization:
-
Use of a Non-coordinating Solvent: Solvents that do not stabilize the developing positive charge on the tertiary carbon can disfavor this pathway.
-
Protecting the Hydroxyl Group: As mentioned previously, protecting the alcohol function is the most effective way to prevent this intramolecular side reaction.
-
Choice of Acid Catalyst: A bulky Lewis acid might sterically hinder the intramolecular attack compared to a small Brønsted acid.
Signaling Pathway for Intramolecular Cyclization:
Caption: Competing pathways under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the typical diastereoselectivity when a new stereocenter is formed during the ring-opening of this compound?
A1: The ring-opening reaction proceeds via an SN2-type mechanism, which involves an inversion of configuration at the carbon being attacked. Since you are starting with a chiral epoxide, the reaction will be diastereoselective. The exact diastereomeric ratio (d.r.) will depend on the nucleophile, solvent, and temperature, but a high degree of stereocontrol is generally expected. For attack at C3, the (R)-configuration of the C2 stereocenter will influence the approach of the nucleophile, leading to one diastereomer in excess.
Q2: Can I perform reactions on the primary alcohol without affecting the epoxide ring?
A2: Yes, under carefully controlled, non-acidic, and non-nucleophilic (towards the epoxide) conditions. For example, protection of the alcohol as a silyl ether using TBDMSCl and imidazole is highly selective for the alcohol. Oxidation of the alcohol to an aldehyde can also be achieved using mild reagents like Dess-Martin periodinane, but care must be taken to avoid acidic byproducts that could catalyze epoxide opening.
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: Yes. Like many epoxides, this compound should be handled with care as it is a potential alkylating agent. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation and skin contact.
Q4: How can I purify my desired product from the side products mentioned?
A4: Standard purification techniques are generally effective:
-
Column Chromatography: This is the most common method for separating regioisomers, diastereomers, and the desired product from polar side products like the diol.
-
Distillation: If the desired product is volatile and thermally stable, distillation can be used to separate it from non-volatile polymers.
-
Crystallization: If the product is a solid, crystallization can be an effective method for purification.
Q5: What is the role of the methyl group on the epoxide?
A5: The methyl group at the C2 position creates a tertiary carbon, which is key to the regioselectivity of the ring-opening. It sterically hinders the C2 position, making the C3 position more accessible to nucleophilic attack under basic conditions. Conversely, it helps to stabilize a partial positive charge at C2 under acidic conditions, favoring attack at this site.
References
challenges in the scale-up of [(2R)-2-methyloxiran-2-yl]methanol production
Welcome to the technical support center for the scale-up of [(2R)-2-methyloxiran-2-yl]methanol production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for a smooth and efficient scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the asymmetric synthesis of this compound?
A1: The most prevalent methods for synthesizing this compound with high enantioselectivity are asymmetric epoxidation reactions of the prochiral allylic alcohol, 2-methyl-2-propen-1-ol. The two primary catalytic systems employed are the Sharpless-Katsuki epoxidation and the Jacobsen-Katsuki epoxidation. The Sharpless method utilizes a titanium-tartrate complex, while the Jacobsen method employs a chiral manganese-salen catalyst.
Q2: What are the primary challenges encountered when scaling up the production of this compound?
A2: Scaling up the synthesis of this chiral epoxide presents several challenges that can impact yield, purity, and safety. These include:
-
Product Isolation and Stability: The high water solubility of the epoxide can lead to significant product loss during aqueous workup. Additionally, the compound can be prone to polymerization, especially at elevated temperatures, making purification by distillation challenging on a large scale.
-
Maintaining Anhydrous Conditions: The catalytic systems used for asymmetric epoxidation are often sensitive to water. Moisture can deactivate the catalyst and lead to the formation of diol byproducts through epoxide ring-opening, reducing both yield and purity.
-
Exothermic Reactions: The epoxidation process, particularly when using strong oxidants like bleach, can be highly exothermic. This poses a significant safety risk on a large scale if not properly controlled.
-
Purification: The removal of catalysts, solvents, and byproducts at a large scale can be complex. Reliance on column chromatography is often not economically or environmentally viable for industrial production due to large solvent consumption and waste generation.
Q3: How can I minimize product loss during workup due to the high water solubility of this compound?
A3: To minimize product loss, consider the following strategies:
-
Extraction with brine: Use saturated sodium chloride solution (brine) during the aqueous workup to decrease the solubility of the epoxide in the aqueous layer.
-
Back-extraction: Perform multiple extractions of the aqueous layer with a suitable organic solvent to recover as much product as possible.
-
In-situ derivatization: If the subsequent reaction step is compatible, consider an in-situ derivatization of the crude epoxide to a less water-soluble intermediate. However, this requires careful process development to avoid side reactions.
Q4: What are the key safety considerations for the large-scale synthesis of this compound?
A4: Safety is paramount during scale-up. Key considerations include:
-
Thermal Management: Implement robust temperature control systems to manage the exothermicity of the epoxidation reaction. This may involve using jacketed reactors with efficient cooling, controlling the addition rate of reagents, and monitoring the internal temperature closely.
-
Oxidant Handling: Be aware of the hazards associated with the chosen oxidant. For example, tert-butyl hydroperoxide (TBHP) can be explosive, and bleach can generate hazardous byproducts if not handled correctly.
-
Solvent Selection: Choose solvents with appropriate boiling points and safety profiles. Avoid highly volatile and flammable solvents where possible.
-
Personal Protective Equipment (PPE): Ensure all personnel are equipped with and trained on the use of appropriate PPE.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of this compound production.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Product loss during workup. 3. Catalyst deactivation. 4. Side reactions (e.g., diol formation). | 1. Monitor reaction progress by TLC or GC/HPLC and adjust reaction time accordingly. 2. See FAQ Q3 for minimizing workup losses. 3. Ensure strictly anhydrous conditions. Use fresh, high-quality catalyst. 4. Control temperature and ensure anhydrous conditions to minimize hydrolysis. |
| Low Enantiomeric Excess (ee) | 1. Impure or degraded chiral ligand. 2. Presence of water in the reaction. 3. Incorrect catalyst loading. | 1. Use a fresh, pure batch of the chiral ligand (e.g., diethyl tartrate). 2. Dry all solvents and reagents thoroughly. Use molecular sieves if compatible with the process. 3. Optimize catalyst loading for the specific scale and reaction conditions. |
| Product Polymerization during Distillation | 1. High distillation temperature. 2. Presence of acidic or basic impurities. | 1. Use vacuum distillation to lower the boiling point. 2. Neutralize the crude product before distillation. Consider a short-path distillation apparatus. |
| Formation of Diol Byproduct | 1. Presence of water. 2. Acidic reaction or workup conditions. | 1. Ensure all reagents and solvents are anhydrous. 2. Maintain a neutral or slightly basic pH during the reaction and workup. |
| Difficult Purification (persistent impurities) | 1. Similar polarity of product and impurities. 2. Catalyst residues. | 1. Consider recrystallization if a suitable solvent system can be found. 2. Investigate different workup procedures to precipitate or extract catalyst residues. |
Data Presentation
The following table provides illustrative data for the Sharpless asymmetric epoxidation of 2-methyl-2-propen-1-ol at different scales. Note that actual results may vary depending on specific experimental conditions.
| Scale (g) | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee%) |
| 1 | 5 | 4 | 85 | >95 |
| 100 | 5 | 6 | 78 | >95 |
| 1000 | 7.5 | 8 | 72 | 92 |
Experimental Protocols
Representative Protocol: Sharpless Asymmetric Epoxidation of 2-methyl-2-propen-1-ol (Lab Scale)
This protocol is for a lab-scale synthesis and should be adapted and optimized for larger scales with appropriate safety precautions.
Materials:
-
Dichloromethane (DCM), anhydrous
-
Titanium (IV) isopropoxide (Ti(OiPr)₄)
-
L-(+)-Diethyl tartrate (L-(+)-DET)
-
2-methyl-2-propen-1-ol
-
tert-Butyl hydroperoxide (TBHP), 5.5 M in decane
-
Molecular sieves, 4Å (activated)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add activated 4Å molecular sieves (2.5 g).
-
Add anhydrous DCM (100 mL) and cool the flask to -20 °C in a cooling bath.
-
To the cooled DCM, add L-(+)-DET (1.24 g, 6.0 mmol) followed by the dropwise addition of Ti(OiPr)₄ (1.42 g, 5.0 mmol). Stir the mixture for 30 minutes at -20 °C.
-
Add 2-methyl-2-propen-1-ol (3.6 g, 50 mmol) to the catalyst mixture.
-
Slowly add TBHP (18.2 mL of a 5.5 M solution in decane, 100 mmol) dropwise over 1 hour, maintaining the internal temperature below -15 °C.
-
Stir the reaction mixture at -20 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding water (20 mL) at -20 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Filter the mixture through a pad of Celite to remove the titanium salts. Wash the filter cake with DCM.
-
Separate the organic layer of the filtrate. Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound.
Visualizations
The following diagrams illustrate key aspects of the production process.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
improving enantioselectivity in the synthesis of [(2R)-2-methyloxiran-2-yl]methanol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the enantioselectivity of the synthesis of [(2R)-2-methyloxiran-2-yl]methanol.
Troubleshooting Guide: Enhancing Enantioselectivity
Low enantiomeric excess (e.e.) is a common issue in the asymmetric synthesis of this compound. The following table outlines potential problems, their probable causes, and recommended solutions based on established methodologies like the Sharpless Asymmetric Epoxidation (SAE).
| Problem | Probable Cause(s) | Recommended Solution(s) | Expected Outcome |
| Low Enantiomeric Excess (e.e.) | Presence of water in the reaction mixture.[1] | Rigorously dry all glassware and solvents. Use freshly activated 3Å or 4Å molecular sieves.[2][3] | Anhydrous conditions are critical for high enantioselectivity in the Sharpless epoxidation. |
| Incorrect chiral ligand or ligand of low enantiomeric purity. | For the synthesis of the (R)-enantiomer, use (–)-Diethyl Tartrate ((–)-DET).[4] Ensure the chiral ligand used is of high enantiomeric purity. | The choice of tartrate enantiomer directly controls the stereochemical outcome of the epoxidation.[5] | |
| Suboptimal reaction temperature. | Maintain a low reaction temperature, typically between -20°C and -35°C.[3] | Lower temperatures generally enhance the kinetic resolution and favor the formation of one enantiomer. | |
| Inefficient catalyst turnover. | Ensure the use of a catalytic amount of the titanium isopropoxide and chiral ligand (typically 5-10 mol%).[2][6] The presence of molecular sieves also helps prevent catalyst deactivation by water.[3] | Proper catalyst loading and activity are essential for an efficient and selective reaction. | |
| Low Reaction Yield | Catalyst deactivation. | As with low e.e., ensure anhydrous conditions to prevent the formation of inactive titanium dioxide.[3] | Prevention of catalyst hydrolysis will improve the overall yield. |
| Incomplete reaction. | Monitor the reaction progress using TLC or GC. If the reaction stalls, consider a slight increase in temperature or extended reaction time, though this may impact e.e. | Complete conversion of the starting allylic alcohol is necessary for optimal yield. | |
| Volatility of the product. | This compound can be volatile. Use care during solvent removal and purification steps.[5] | Careful handling during workup will minimize product loss. | |
| Difficulty in Product Purification | Separation of enantiomers. | If the final product has a low e.e., chiral chromatography (HPLC or GC) can be used for separation.[7] | This allows for the isolation of the desired enantiomer in high purity. |
| Removal of residual catalyst. | Perform an aqueous workup, potentially with a mild acidic or basic wash, to remove the titanium species.[1] | A clean product free of metal contaminants is essential for subsequent applications. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the correct chiral ligand for the desired enantiomer of (2-methyloxiran-2-yl)methanol?
A1: The stereochemistry of the product in a Sharpless Asymmetric Epoxidation is determined by the chirality of the diethyl tartrate (DET) ligand used.[4][5]
-
To synthesize (R)-(2-methyloxiran-2-yl)methanol , use (–)-Diethyl Tartrate ((–)-DET) .[4]
-
To synthesize (S)-(2-methyloxiran-2-yl)methanol , use (+)-Diethyl Tartrate ((+)-DET) .[4]
Q2: What is the role of molecular sieves in the Sharpless epoxidation?
A2: Molecular sieves, typically 3Å or 4Å, are crucial for maintaining anhydrous conditions within the reaction mixture.[2][3] The titanium(IV) isopropoxide catalyst is highly sensitive to water and can be readily hydrolyzed to form titanium dioxide, which is catalytically inactive.[3] The presence of adventitious water is known to be detrimental to the enantioselectivity of the reaction.[1] Therefore, the addition of activated molecular sieves is essential to sequester any trace amounts of water and ensure high catalyst activity and enantioselectivity.[3]
Q3: Can I use an oxidant other than tert-butyl hydroperoxide (TBHP)?
A3: Yes, other hydroperoxides can be used. While tert-butyl hydroperoxide (TBHP) is the most common oxidant for this reaction, studies have shown that using cumene hydroperoxide can significantly improve enantiomeric excess in some cases of Sharpless epoxidations.[1] If you are experiencing issues with enantioselectivity with TBHP, switching to cumene hydroperoxide may be a viable strategy.
Q4: Are there alternative methods to the Sharpless epoxidation for this synthesis?
A4: While the Sharpless epoxidation is a highly reliable method, other catalytic systems and approaches exist:
-
Vanadium-Based Catalysts: Chiral vanadium complexes have been developed for the asymmetric epoxidation of allylic alcohols.[8] Some systems offer high enantioselectivity, particularly for Z-olefins, and can be used with aqueous TBHP.[8]
-
Biocatalysis: Enzymes, such as styrene monooxygenases (SMOs), can catalyze the epoxidation of alkenes with excellent enantiopurity.[9] This approach is considered a "green chemistry" alternative, though it may require specialized biochemical setups.
Q5: How can I accurately determine the enantiomeric excess (e.e.) of my product?
A5: The most common and reliable method for determining the enantiomeric excess of a chiral compound is through chiral chromatography.[7]
-
Chiral Gas Chromatography (GC): This is suitable for volatile compounds like this compound. A chiral stationary phase is used to separate the two enantiomers, and the e.e. is calculated from the relative peak areas.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is another powerful technique for separating enantiomers. The sample is passed through a column containing a chiral stationary phase, leading to different retention times for the (R) and (S) enantiomers.[7]
Experimental Protocols
Key Experiment: Sharpless Asymmetric Epoxidation of 2-Methylallyl Alcohol
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Titanium(IV) isopropoxide (Ti(OⁱPr)₄)
-
(–)-Diethyl tartrate ((–)-DET)
-
2-Methylallyl alcohol
-
tert-Butyl hydroperoxide (TBHP, anhydrous solution in toluene or decane)
-
4Å Molecular sieves (activated)
Procedure:
-
Activate 4Å molecular sieves by heating under vacuum.
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane and the activated 4Å molecular sieves.
-
Cool the mixture to -20°C.
-
Sequentially add (–)-Diethyl Tartrate and Titanium(IV) isopropoxide. Stir the mixture for 30 minutes at -20°C to form the chiral catalyst complex.
-
Add 2-methylallyl alcohol to the mixture.
-
Add a pre-cooled solution of anhydrous tert-butyl hydroperoxide dropwise to the reaction mixture while maintaining the temperature at -20°C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding water or an aqueous solution of NaOH at a low temperature.
-
Allow the mixture to warm to room temperature and stir until a biphasic mixture is obtained.
-
Filter the mixture to remove the titanium salts.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.
-
Determine the enantiomeric excess using chiral GC or HPLC.
Visualizations
Caption: Troubleshooting workflow for low enantioselectivity.
References
- 1. Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. (2-Methyloxiran-2-yl)methanol | 872-30-0 | Benchchem [benchchem.com]
- 5. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 8. Enantioselective Epoxidation of Allylic Alcohols by a Chiral Complex of Vanadium: An Effective Controller System and a Rational Mechanistic Model [organic-chemistry.org]
- 9. Production of Enantiopure Chiral Epoxides with E. coli Expressing Styrene Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
storage and stability issues of [(2R)-2-methyloxiran-2-yl]methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the storage and stability of [(2R)-2-methyloxiran-2-yl]methanol. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Troubleshooting Guides & FAQs
This section addresses specific issues related to the stability and storage of this compound.
1. Storage and Handling
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Question: What are the recommended storage conditions for this compound? Answer: To ensure stability, it is recommended to store this compound at low temperatures, with some suppliers suggesting -10°C.[1] For similar hygroscopic compounds, storage at -20°C in a freezer under an inert atmosphere is also recommended.[2] The compound is a liquid at room temperature.[1] Due to its potential reactivity and hygroscopic nature, it is crucial to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and potential degradation.
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Question: I've noticed a change in the appearance or viscosity of the compound after storage. What could be the cause? Answer: A change in physical appearance, such as increased viscosity or discoloration, may indicate degradation or polymerization. The highly strained oxirane ring makes the molecule susceptible to ring-opening reactions, which can be initiated by moisture, acidic or basic impurities, or exposure to high temperatures. This can lead to the formation of diols or polymers. It is advisable to re-analyze the purity of the material if any physical changes are observed.
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Question: What are the main safety hazards associated with this compound? Answer: This compound is classified as hazardous. It is a combustible liquid and is harmful if swallowed, in contact with skin, or inhaled.[1][3][4] It can cause serious skin and eye irritation.[3] Furthermore, it is suspected of causing genetic defects, cancer, and reproductive harm.[1] Therefore, it is imperative to handle this chemical in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
2. Stability and Degradation
-
Question: What are the likely degradation pathways for this compound? Answer: The primary degradation pathway involves the opening of the epoxide ring, which is susceptible to both acid and base-catalyzed hydrolysis.[2][5][6][7]
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Acid-Catalyzed Hydrolysis: In the presence of acidic conditions (e.g., trace acid impurities), the epoxide oxygen can be protonated, making the ring more susceptible to nucleophilic attack by water. This attack preferentially occurs at the more substituted tertiary carbon, leading to the formation of 2-methyl-1,2,3-propanetriol.[2][6][7]
-
Base-Catalyzed Hydrolysis: Under basic conditions, a nucleophile like a hydroxide ion will attack the less sterically hindered carbon of the epoxide ring in an SN2 reaction, also resulting in the formation of the corresponding diol.[2][5]
-
Thermal Degradation: At elevated temperatures, epoxides can undergo polymerization or decomposition.[8][9][10]
-
Photolytic Degradation: Exposure to UV light can lead to photo-oxidative degradation, particularly in the presence of impurities.[1][11][12]
-
-
Question: I suspect my sample of this compound has degraded. What are the potential impurities I should look for? Answer: The most common degradation product is likely the corresponding diol, 2-methyl-1,2,3-propanetriol, formed from hydrolysis. Other potential impurities could include oligomers or polymers if the compound has been exposed to conditions that initiate polymerization. Depending on the synthetic route, residual starting materials or by-products could also be present.
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Question: How can I minimize degradation during my experiments? Answer: To minimize degradation, it is crucial to work under anhydrous and inert conditions whenever possible. Use dry solvents and glassware, and conduct reactions under an inert atmosphere (e.g., nitrogen or argon). Avoid exposure to acidic or basic conditions unless required by the reaction protocol. Protect the compound from light and heat. For long-term storage, keep it at the recommended low temperature in a tightly sealed container.
Quantitative Data Summary
| Parameter | Condition | Expected Stability | Potential Degradation Products |
| Temperature | Recommended: -10°C to -20°C[1][2] | High | - |
| Ambient Temperature | Moderate to Low | Polymerization, slow hydrolysis | |
| Elevated Temperature (>50°C) | Low | Polymerization, decomposition | |
| pH | Neutral (pH ~7) | Moderate | Slow hydrolysis |
| Acidic (pH < 5) | Low | Rapid hydrolysis (ring-opening) | |
| Basic (pH > 9) | Low | Rapid hydrolysis (ring-opening) | |
| Light | Protected from light | High | - |
| Exposure to UV light | Low | Photo-oxidation products | |
| Atmosphere | Inert (Nitrogen, Argon) | High | - |
| Air (presence of moisture and oxygen) | Moderate to Low | Hydrolysis, oxidation |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[13][14][15]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or acetonitrile (HPLC grade)
-
HPLC system with a UV or mass spectrometry (MS) detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Keep the solution at room temperature and/or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Follow the same procedure as for acid hydrolysis, neutralizing the aliquots with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the solution at room temperature for a defined period.
-
Withdraw aliquots at specified time points and dilute for analysis.
-
-
Thermal Degradation:
-
Place a solid or liquid sample of the compound in an oven at an elevated temperature (e.g., 70°C) for a defined period.
-
Also, expose a solution of the compound to the same thermal stress.
-
At specified time points, dissolve (if solid) and/or dilute the sample for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
Analyze the samples at appropriate time intervals.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method to separate this compound from its potential degradation products.
Instrumentation and Columns:
-
HPLC with a PDA or UV detector.
-
A C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase Development:
-
Start with a simple isocratic mobile phase, for example, a mixture of water and acetonitrile or methanol.
-
Inject a solution of the unstressed compound to determine its retention time.
-
Inject solutions from the forced degradation studies.
-
If co-elution of the parent peak with any degradation products is observed, optimize the mobile phase composition. This can be done by:
-
Changing the ratio of the organic solvent to water.
-
Introducing a gradient elution.
-
Adjusting the pH of the aqueous component of the mobile phase (e.g., with formic acid or ammonium acetate).
-
-
The final method should show baseline separation between the main peak and all impurity peaks.
Method Validation: Once developed, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[16][17][18][19]
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. (2-Methyloxiran-2-yl)methanol | 872-30-0 | Benchchem [benchchem.com]
- 3. (2-Methyloxiran-2-yl)methanol | C4H8O2 | CID 97754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Photolytic Degradation and Its Prevention | Pharmaguideline [pharmaguideline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of forced degradation and stability indicating studies of drugs-A review [jpa.xjtu.edu.cn]
- 15. pharmtech.com [pharmtech.com]
- 16. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.ekb.eg [journals.ekb.eg]
- 18. scispace.com [scispace.com]
- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Resolution of Racemic [(2-Methyloxiran-2-yl)methanol]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of racemic [(2-methyloxiran-2-yl)methanol].
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for resolving racemic [(2-methyloxiran-2-yl)methanol]?
A1: The two most prevalent and effective methods for resolving racemic [(2-methyloxiran-2-yl)methanol] are Enzymatic Kinetic Resolution (EKR) and Chiral High-Performance Liquid Chromatography (Chiral HPLC). EKR is a preparative technique that allows for the isolation of one enantiomer in high purity, while Chiral HPLC is an analytical technique used to determine the enantiomeric excess (% ee) of a mixture and can also be used for preparative separations on a smaller scale.
Q2: What is Enzymatic Kinetic Resolution (EKR)?
A2: Enzymatic Kinetic Resolution is a process where an enzyme, typically a lipase, selectively catalyzes the reaction of one enantiomer in a racemic mixture at a much faster rate than the other. For [(2-methyloxiran-2-yl)methanol], this usually involves the acylation of the primary alcohol group. The result is a mixture of the acylated enantiomer and the unreacted enantiomer of the alcohol, which can then be separated by standard chromatographic methods.
Q3: What is the maximum theoretical yield for a single enantiomer in a kinetic resolution?
A3: In a classic kinetic resolution, the theoretical maximum yield for the desired enantiomer (either the reacted or unreacted one) is 50%. This is because the other enantiomer is consumed in the reaction to form a different product.
Q4: What is Chiral HPLC and how does it work for separating enantiomers of [(2-methyloxiran-2-yl)methanol]?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is a chromatographic technique that uses a chiral stationary phase (CSP) to separate enantiomers. The enantiomers of [(2-methyloxiran-2-yl)methanol] interact differently with the chiral environment of the CSP, leading to different retention times and thus their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for this separation.
Troubleshooting Guides
Enzymatic Kinetic Resolution (EKR) Troubleshooting
| Issue | Possible Causes | Solutions |
| Low or no conversion | 1. Inactive enzyme. 2. Inappropriate solvent. 3. Unsuitable acyl donor. 4. Incorrect temperature. | 1. Use a fresh batch of enzyme or a different lipase. 2. Screen different organic solvents (e.g., hexane, THF, toluene). 3. Use an activated acyl donor like vinyl acetate or an acid anhydride. 4. Optimize the reaction temperature (typically between 30-50 °C for many lipases). |
| Low enantiomeric excess (% ee) | 1. Non-selective enzyme. 2. Reaction has proceeded past 50% conversion. 3. Racemization of the starting material or product. | 1. Screen different lipases (e.g., from Candida antarctica, Pseudomonas cepacia). 2. Monitor the reaction progress carefully and stop it at or near 50% conversion. 3. Check for harsh reaction conditions (e.g., high temperature, strong acid/base) that could cause racemization. |
| Difficulty separating the product and unreacted starting material | 1. Similar polarities of the acylated product and the starting alcohol. | 1. Optimize the chromatographic separation conditions (e.g., different solvent system for column chromatography). 2. Consider derivatizing the remaining alcohol to alter its polarity before separation. |
Chiral HPLC Troubleshooting
| Issue | Possible Causes | Solutions |
| Poor or no separation of enantiomers | 1. Incorrect chiral stationary phase (CSP). 2. Inappropriate mobile phase. | 1. Screen different polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H). 2. Vary the mobile phase composition (e.g., hexane/isopropanol, hexane/ethanol) and the ratio of the components. |
| Peak tailing or broadening | 1. Column degradation. 2. Sample overload. 3. Secondary interactions with the stationary phase. | 1. Wash the column according to the manufacturer's instructions. 2. Reduce the injection volume or the concentration of the sample. 3. Add a small amount of a modifier (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) to the mobile phase. |
| Irreproducible retention times | 1. Inadequate column equilibration. 2. Fluctuations in temperature. 3. "Memory effects" from previous analyses.[1] | 1. Ensure the column is fully equilibrated with the mobile phase before each injection. 2. Use a column thermostat to maintain a constant temperature. 3. Dedicate a column to a specific type of analysis or use a rigorous washing protocol between different analyses.[1] |
Experimental Protocols and Data
Enzymatic Kinetic Resolution of (±)-(2-Methyloxiran-2-yl)methanol
This protocol is a general guideline and may require optimization.
Materials:
-
Racemic (2-methyloxiran-2-yl)methanol
-
Lipase (e.g., Novozym 435, Candida antarctica lipase B immobilized on acrylic resin)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., hexane or toluene)
-
Standard laboratory glassware and magnetic stirrer
-
Equipment for monitoring the reaction (e.g., GC or Chiral HPLC)
-
Silica gel for column chromatography
Procedure:
-
To a solution of racemic (2-methyloxiran-2-yl)methanol (1.0 eq) in the chosen anhydrous organic solvent, add the lipase (typically 10-50 mg per mmol of substrate).
-
Add the acyl donor (e.g., vinyl acetate, 1.5-2.0 eq).
-
Stir the mixture at a controlled temperature (e.g., 30-45 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or Chiral HPLC to determine the conversion and enantiomeric excess of the remaining starting material.
-
Stop the reaction at approximately 50% conversion by filtering off the enzyme.
-
Evaporate the solvent under reduced pressure.
-
Separate the resulting acetate and the unreacted alcohol by column chromatography on silica gel.
Quantitative Data:
| Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | Remaining Alcohol ee (%) | Product Acetate ee (%) |
| Novozym 435 | Vinyl Acetate | Hexane | 24 | ~50 | >99 | >95 |
| P. cepacia | Vinyl Acetate | Toluene | 48 | ~48 | >98 | >90 |
| C. antarctica A | Acetic Anhydride | THF | 12 | ~50 | >97 | >96 |
Note: The data in this table is representative and compiled from typical results for lipase-catalyzed resolutions of similar epoxy alcohols. Actual results may vary.
Chiral HPLC Analysis of (2-Methyloxiran-2-yl)methanol Enantiomers
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H)
Typical Conditions:
| Parameter | Condition 1 | Condition 2 |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10) | n-Hexane / Ethanol (95:5) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 210 nm | UV at 210 nm |
| Temperature | 25 °C | 25 °C |
Note: These conditions are starting points and may require optimization for baseline separation.
Visualizations
Caption: Workflow for Enzymatic Kinetic Resolution.
Caption: Workflow for Chiral HPLC Analysis.
References
analytical methods for monitoring the progress of [(2R)-2-methyloxiran-2-yl]methanol reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [(2R)-2-methyloxiran-2-yl]methanol. It focuses on analytical methods for monitoring reaction progress and ensuring data quality.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound and its reaction mixtures.
Gas Chromatography (GC) Analysis
Question: I am observing peak tailing for this compound in my GC chromatogram. What are the potential causes and solutions?
Answer: Peak tailing for polar and reactive compounds like this compound is a common issue in GC analysis. It can lead to inaccurate quantification and poor resolution. The primary causes and their solutions are outlined below:
-
Active Sites in the System: The free silanol groups in the injector liner, column, or packing material can interact with the hydroxyl and epoxide groups of the analyte, causing tailing.
-
Improper Column Installation: An incorrect column installation depth in the injector or detector can create dead volumes, leading to peak tailing.
-
Solution: Ensure the column is installed according to the manufacturer's instructions for your specific GC model. A proper cut of the column end is also crucial; it should be clean and perpendicular.[1]
-
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites.
-
Solution: Bake out the column at a high temperature (within its specified limits). If this is ineffective, trimming the column inlet is recommended.[3]
-
Question: I am seeing unexpected peaks (ghost peaks) in my GC analysis, even in blank runs. What is the source of this contamination?
Answer: Ghost peaks are extraneous peaks that appear in a chromatogram and can interfere with the analysis. Their origin can often be traced to several sources:
-
Septum Bleed: Over-tightening the septum nut or using a low-quality septum can cause it to degrade and release volatile compounds into the injector.
-
Solution: Use a high-quality, low-bleed septum and avoid over-tightening. Replace the septum regularly.
-
-
Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas or contaminated gas lines can introduce volatile compounds into the system.
-
Solution: Use high-purity carrier gas and install appropriate gas purifiers.
-
-
Carryover from Previous Injections: Highly concentrated samples or analytes with high boiling points can be retained in the injector or column and elute in subsequent runs.
-
Solution: Implement a thorough wash sequence for the syringe and run a high-temperature bakeout of the column between analyses. Increasing the final oven temperature or extending the run time can also help elute any residual compounds.[3]
-
Troubleshooting Logic for GC Peak Tailing
Caption: Troubleshooting workflow for GC peak tailing issues.
High-Performance Liquid Chromatography (HPLC) Analysis
Question: I am having difficulty achieving baseline separation of the enantiomers of this compound on a chiral column. How can I improve the resolution?
Answer: Achieving good resolution in chiral separations can be challenging. Several factors influence the separation, and a systematic approach to optimization is often necessary.
-
Mobile Phase Composition: The choice and ratio of solvents in the mobile phase are critical for chiral recognition on polysaccharide-based columns.
-
Solution: Systematically vary the ratio of the polar modifier (e.g., ethanol, isopropanol) in the non-polar mobile phase (e.g., hexane). Small changes in the modifier percentage can have a significant impact on resolution.[4]
-
-
Flow Rate: Lower flow rates generally increase the interaction time between the analyte and the chiral stationary phase, which can improve resolution.
-
Solution: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 or 0.5 mL/min) to see if resolution improves.
-
-
Column Temperature: Temperature can affect the thermodynamics of the chiral recognition process.
-
Solution: Experiment with different column temperatures. Both increasing and decreasing the temperature can potentially improve separation, so it is worth exploring a range (e.g., 20°C, 30°C, 40°C).[4]
-
-
Choice of Chiral Stationary Phase (CSP): Not all CSPs are suitable for every chiral separation.
Question: My retention times are shifting between injections in my HPLC analysis. What could be the cause?
Answer: Retention time shifts can compromise the reliability of your analytical method. The most common causes are related to the mobile phase, the column, or the HPLC system itself.
-
Mobile Phase Instability: If the mobile phase is a mixture of solvents with different volatilities, its composition can change over time due to evaporation.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Degas the mobile phase thoroughly before use.
-
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase before starting the analytical run.
-
Solution: Ensure the column is flushed with a sufficient volume of the mobile phase (at least 10-20 column volumes) before the first injection.
-
-
Fluctuations in Temperature or Pressure: Changes in the ambient temperature can affect the viscosity of the mobile phase and the column temperature, leading to retention time shifts. Pump pressure fluctuations can also be a cause.
-
Solution: Use a column oven to maintain a constant temperature. If you observe pressure fluctuations, check the pump for leaks or bubbles.
-
Experimental Workflow for Chiral HPLC Method Development
Caption: A systematic workflow for developing a chiral HPLC separation method.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for monitoring the kinetics of a reaction involving this compound?
A1: Both HPLC and GC can be suitable for monitoring reaction kinetics. The choice depends on the specific reaction conditions and the properties of the reactants and products.
-
HPLC: Is often preferred for its ability to analyze samples directly from the reaction mixture with minimal workup. It is particularly useful for non-volatile products and can be run at ambient temperature, which is ideal for thermally sensitive compounds. An HPLC-based kinetics assay allows for the simultaneous tracking of multiple components.[7][8]
-
GC: Is excellent for volatile compounds and can provide high resolution. However, derivatization may be necessary for polar analytes to improve peak shape and thermal stability.
-
NMR: ¹H NMR spectroscopy is a powerful tool for in-situ reaction monitoring, providing real-time information about the disappearance of starting materials and the appearance of products without the need for chromatography.[9][10]
Q2: What are the expected side products in reactions of this compound?
A2: The primary reactivity of the epoxide ring involves nucleophilic ring-opening.
-
Under acidic conditions: The epoxide is activated by protonation, and nucleophilic attack typically occurs at the more substituted carbon, leading to the formation of a diol.
-
Under basic conditions: The nucleophile attacks the less sterically hindered carbon of the epoxide ring. The presence of the primary alcohol in this compound can also lead to intramolecular reactions or polymerization, especially under harsh conditions. It is important to monitor for the formation of diols and potential oligomers.
Q3: How can I quantify the enantiomeric excess (ee) of this compound?
A3: Chiral chromatography is the most common method for determining enantiomeric excess.
-
Chiral GC: Using a chiral capillary column, such as one with a cyclodextrin-based stationary phase, can separate the enantiomers. The ee can be calculated from the peak areas of the two enantiomers.
-
Chiral HPLC: With a suitable chiral stationary phase (e.g., polysaccharide-based), the enantiomers can be resolved. The ee is determined by the relative peak areas. This method is often highly accurate and reproducible.[11][12]
Q4: Are there any special sample preparation considerations for analyzing this compound?
A4: Due to its reactivity, care should be taken during sample preparation.
-
Avoid extreme pH: The epoxide ring can open under strongly acidic or basic conditions. Ensure that any sample workup or dilution steps are performed under neutral or near-neutral conditions.
-
Solvent Choice: Use high-purity solvents for sample dilution to avoid introducing contaminants. The sample solvent should be compatible with the analytical method (e.g., for HPLC, the sample solvent should be miscible with the mobile phase).
-
Temperature: Store samples at a low temperature to minimize potential degradation or side reactions before analysis.
Experimental Protocols
Protocol 1: Chiral GC Analysis of Glycidol Enantiomers
(Note: This protocol is for glycidol, a close structural analog of this compound, and should be adapted as a starting point.)
| Parameter | Value |
| Column | Astec® CHIRALDEX™ B-TA, 30 m x 0.25 mm I.D., 0.12 µm |
| Oven Temperature | 80 °C (Isothermal) |
| Injector Temperature | 250 °C |
| Detector | FID, 250 °C |
| Carrier Gas | Helium, 30 psi |
| Expected Elution Order | 1. (S)-(-)-glycidol, 2. (R)-(+)-glycidol |
Source:
Protocol 2: Chiral HPLC Analysis of Glycidol Enantiomers
(Note: This protocol is for glycidol and serves as a starting point for method development for this compound.)
| Parameter | Value |
| Column | Chiralpak AD-H |
| Mobile Phase | n-hexane:ethanol (70:30, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40 °C |
| Detection | UV or Evaporative Light Scattering Detector (ELSD) |
| Resolution (Rs) | > 1.5 |
Quantitative Data Summary
The following tables provide typical analytical parameters for the analysis of glycidol, which can be used as a reference for method development for this compound.
Table 1: GC Parameters for Chiral Separation of Glycidol
| Column | Oven Program | Carrier Gas | Retention Times (min) |
| HI-DEX DET Beta | 50°C, 2°C/min ramp | Hydrogen, 80 kPa | Enantiomer 1: ~5.6, Enantiomer 2: ~7.1 |
Source: [14]
Table 2: HPLC Method Performance for Glycidol Enantiomers
| Parameter | Value |
| Linear Range | 100 to 500 ppm |
| Coefficient of Determination (r²) | > 0.99 |
| Limit of Detection (LOD) | ~30-50 ppm |
| Limit of Quantification (LOQ) | ~100 ppm |
Source: [13]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. GC Troubleshooting—Tailing Peaks [restek.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. hplc.eu [hplc.eu]
- 7. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. iosrjournals.org [iosrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. mac-mod.com [mac-mod.com]
catalyst selection and optimization for [(2R)-2-methyloxiran-2-yl]methanol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals engaged in the synthesis of [(2R)-2-methyloxiran-2-yl]methanol via Sharpless Asymmetric Epoxidation (SAE).
Frequently Asked Questions (FAQs)
Q1: What is the recommended catalytic system for the synthesis of this compound?
A1: The most reliable and widely used method is the Sharpless Asymmetric Epoxidation. The core catalytic system consists of titanium(IV) isopropoxide (Ti(OiPr)₄) as the catalyst, Diethyl D-(-)-tartrate ((-)-DET) as the chiral ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant. The reaction is typically carried out in the presence of powdered 3Å or 4Å molecular sieves.[1][2]
Q2: How do I ensure the synthesis yields the (2R)-enantiomer?
A2: The stereochemical outcome of the Sharpless epoxidation is dictated by the chirality of the diethyl tartrate ligand used.[2] To obtain the (2R)-enantiomer of 2-methyloxiran-2-yl]methanol, you must use Diethyl D-(-)-tartrate ((-)-DET). Using Diethyl L-(+)-tartrate ((+)-DET) will result in the (2S)-enantiomer.
Q3: What is the role of molecular sieves in the reaction?
A3: Molecular sieves are crucial for achieving high catalytic turnover and efficiency. They act as drying agents, removing trace amounts of water from the reaction mixture. Water can deactivate the titanium catalyst, leading to lower conversion rates and potentially lower enantioselectivity. The presence of molecular sieves allows the reaction to be performed with catalytic amounts (5-10 mol%) of the titanium-tartrate complex.[1][2]
Q4: What is the optimal temperature for the reaction?
A4: Sharpless epoxidations are typically performed at low temperatures to enhance enantioselectivity. For the synthesis of this compound, a temperature of -20 °C is commonly recommended. Operating at higher temperatures can lead to a decrease in enantiomeric excess (ee%).
Q5: Can I use other oxidants besides tert-butyl hydroperoxide (TBHP)?
A5: While TBHP is the most common and well-studied oxidant for this reaction, other hydroperoxides like cumene hydroperoxide can also be used. In some cases, for specific substrates, altering the oxidant can influence the reaction rate and selectivity. However, for the epoxidation of 2-methyl-2-propen-1-ol, TBHP is the standard and recommended choice.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion to Product | 1. Inactive Catalyst: The titanium catalyst is highly sensitive to moisture. | - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use freshly activated powdered molecular sieves (3Å or 4Å).- Use anhydrous solvents. |
| 2. Degraded Oxidant: tert-butyl hydroperoxide (TBHP) can decompose over time. | - Use a fresh bottle of TBHP or titrate an older bottle to determine its active concentration. | |
| 3. Inhibitors in the Substrate: The starting material, 2-methyl-2-propen-1-ol, may contain impurities that inhibit the catalyst. | - Purify the allylic alcohol by distillation before use. | |
| Low Enantiomeric Excess (ee%) | 1. Incorrect Tartrate Enantiomer: Use of L-(+)-DET will produce the wrong enantiomer, and a racemic mixture of tartrates will result in a racemic product. | - Verify that Diethyl D-(-)-tartrate ((-)-DET) was used for the synthesis of the (2R)-enantiomer. |
| 2. Reaction Temperature is Too High: Higher temperatures can reduce the energy difference between the diastereomeric transition states, leading to lower ee%. | - Maintain the reaction temperature at or below -20 °C. | |
| 3. Incorrect Ti:DET Ratio: An improper ratio of titanium isopropoxide to diethyl tartrate can lead to the formation of less selective catalytic species. | - A slight excess of the diethyl tartrate ligand (10-20 mol%) relative to the titanium isopropoxide is recommended to ensure the formation of the active dimeric catalyst.[1] | |
| Low Yield | 1. Epoxide Ring-Opening: The product, this compound, is a small and potentially water-soluble epoxide that can be susceptible to ring-opening, especially during aqueous work-up. | - For small, water-soluble epoxides, a modified work-up procedure is recommended. After the reaction, instead of a standard aqueous quench, the reaction can be cooled to -20 °C and saturated with NaCl before extraction. Alternatively, in situ derivatization of the hydroxyl group before work-up can make the product less water-soluble. |
| 2. Product Volatility: The product is a relatively small molecule and can be lost during solvent removal. | - Use a rotary evaporator at low temperature and pressure. Avoid prolonged exposure to high vacuum. | |
| 3. Incomplete Reaction: See "Low or No Conversion to Product". | - Address the potential causes for an incomplete reaction. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the general procedure for Sharpless Asymmetric Epoxidation.
Materials:
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Diethyl D-(-)-tartrate ((-)-DET)
-
2-methyl-2-propen-1-ol
-
tert-butyl hydroperoxide (TBHP), ~5.5 M in nonane
-
Powdered 3Å molecular sieves
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Sodium hydroxide (NaOH), 10% aqueous solution cooled to 0 °C
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Catalyst:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (CH₂Cl₂).
-
Cool the flask to -20 °C using a cryocooler or a dry ice/acetone bath.
-
Add Diethyl D-(-)-tartrate ((-)-DET) (e.g., 6.0 mol%) to the stirred solvent.
-
Slowly add titanium(IV) isopropoxide (Ti(OiPr)₄) (e.g., 5.0 mol%) to the solution. The solution should remain clear. Stir for 5-10 minutes.
-
-
Reaction Setup:
-
In a separate flame-dried flask, dissolve 2-methyl-2-propen-1-ol (1.0 eq) in anhydrous dichloromethane.
-
Add powdered, activated 3Å molecular sieves to this solution.
-
Cool this substrate solution to -20 °C.
-
-
Epoxidation:
-
Slowly add the prepared catalyst solution to the substrate solution at -20 °C.
-
To this mixture, add tert-butyl hydroperoxide (TBHP) (1.5-2.0 eq) dropwise, ensuring the internal temperature does not rise above -15 °C.
-
Stir the reaction mixture at -20 °C and monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a 10% aqueous solution of NaOH saturated with NaCl, pre-cooled to 0 °C. The amount of NaOH solution should be roughly one-third of the reaction volume.
-
Allow the mixture to warm to room temperature and stir vigorously for 1-2 hours until the two phases become clear.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure at low temperature.
-
The crude product can be purified by flash column chromatography on silica gel.
-
Data Presentation
Table 1: Effect of Catalyst Loading on Enantioselectivity and Yield
| Catalyst Loading (mol%) | Ti(OiPr)₄:(-)-DET Ratio | Temperature (°C) | Yield (%) | ee% |
| 100 | 1:1.2 | -20 | >90 | >95 |
| 10 | 1:1.2 | -20 | ~85 | ~94 |
| 5 | 1:1.2 | -20 | ~80 | ~92 |
Note: Data is generalized for allylic alcohols and illustrates a common trend. Optimal catalyst loading should be determined empirically for large-scale synthesis.
Table 2: Influence of Temperature on Enantioselectivity
| Temperature (°C) | Yield (%) | ee% |
| 0 | ~85 | ~88 |
| -20 | ~80 | ~92 |
| -40 | ~75 | >95 |
Note: Lower temperatures generally favor higher enantioselectivity but may require longer reaction times.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for Sharpless Asymmetric Epoxidation.
References
Validation & Comparative
A Comparative Guide to the Validation of Enantiomeric Purity of [(2R)-2-methyloxiran-2-yl]methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of established analytical techniques for the validation of the enantiomeric purity of [(2R)-2-methyloxiran-2-yl]methanol, a valuable chiral building block in organic synthesis. The enantiomeric excess (% ee) of such intermediates is a critical quality attribute that directly impacts the stereochemical integrity and pharmacological profile of the final active pharmaceutical ingredient.[1] This document outlines the experimental protocols for the most common and effective methods—Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents—and presents expected quantitative data to facilitate method selection and implementation.
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining enantiomeric purity depends on several factors, including the required accuracy and precision, sample throughput, and the availability of instrumentation. Chiral chromatography offers direct separation of enantiomers, while NMR-based methods provide an alternative approach through the formation of diastereomers.
| Analytical Method | Principle | Typical Stationary/Mobile Phase or Reagent | Advantages | Considerations |
| Chiral Gas Chromatography (GC) | Direct separation of enantiomers on a chiral stationary phase (CSP). | CSP: Derivatized cyclodextrins (e.g., Rt-βDEXsm). Carrier Gas: Hydrogen or Helium. | High resolution, fast analysis times, suitable for volatile compounds. | Requires analyte volatility and thermal stability. Derivatization may be necessary to improve volatility. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Direct separation of enantiomers on a chiral stationary phase (CSP). | CSP: Polysaccharide-based (e.g., Chiralpak AD-H). Mobile Phase: Normal-phase (e.g., n-hexane/ethanol). | Broad applicability, various CSPs available, robust and reproducible.[2] | Longer analysis times compared to GC, requires solubility in the mobile phase. |
| NMR Spectroscopy with Chiral Derivatizing Agents (CDAs) | Conversion of enantiomers into diastereomers with a chiral derivatizing agent, leading to distinct signals in the NMR spectrum. | CDA: (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid, MTPA). | No chromatographic separation needed, provides structural information, accurate quantification from signal integration.[3] | Requires a pure chiral derivatizing agent, potential for kinetic resolution, and complete reaction is necessary for accurate quantification.[3] |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below. These protocols are based on established methods for similar chiral epoxides and alcohols and may require minor optimization for this compound.
Chiral Gas Chromatography (GC)
This method is suitable for the direct analysis of volatile chiral compounds.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral capillary column: Rt-βDEXsm (30 m x 0.32 mm ID, 0.25 µm film thickness) or similar derivatized cyclodextrin column.
GC Conditions:
-
Carrier Gas: Hydrogen at a constant flow of 2 mL/min.
-
Oven Temperature Program: 60°C (hold for 2 min), ramp to 150°C at 5°C/min, hold for 5 min.
-
Injector Temperature: 220°C.
-
Detector Temperature: 250°C.
-
Injection Volume: 1 µL (split ratio 50:1).
Sample Preparation:
-
Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or methyl tert-butyl ether).
-
If necessary, derivatize the hydroxyl group (e.g., acetylation with acetic anhydride) to improve volatility and peak shape.
Expected Results: The enantiomers will be separated into two distinct peaks. The enantiomeric excess is calculated from the peak areas of the two enantiomers. For a closely related compound, linalool oxide, baseline separation of enantiomers is achievable with this type of column.[4]
| Parameter | (S)-enantiomer (example) | (R)-enantiomer (example) |
| Retention Time (min) | ~12.5 | ~13.1 |
| Resolution (Rs) | > 1.5 |
Note: Retention times are illustrative and will need to be determined experimentally for this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and robust method for enantiomeric purity determination. Polysaccharide-based CSPs are particularly effective for a broad range of chiral compounds.[5][6]
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar amylose-based CSP.
HPLC Conditions:
-
Mobile Phase: n-hexane/ethanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Expected Results: Good separation of the enantiomers is expected. For similar epoxy alcohols, resolutions greater than 2 are often achieved.[7][8] The enantiomeric excess is calculated from the integrated peak areas.
| Parameter | (S)-enantiomer (example) | (R)-enantiomer (example) |
| Retention Time (min) | ~8.2 | ~9.5 |
| Resolution (Rs) | > 2.0 |
Note: Retention times are illustrative and will need to be determined experimentally.
NMR Spectroscopy with Mosher's Acid (MTPA)
This method involves the chemical derivatization of the alcohol to form diastereomeric esters, which can be distinguished by ¹H or ¹⁹F NMR.[3]
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
-
High-resolution NMR tubes.
Derivatization Protocol:
-
Dissolve ~5 mg of this compound in 0.5 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Add 1.1 equivalents of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Cap the tube and mix gently. Allow the reaction to proceed to completion at room temperature (monitor by TLC or NMR).
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the resulting diastereomeric ester mixture.
-
Pay close attention to protons near the newly formed stereocenter, as they will exhibit the largest chemical shift differences (Δδ).
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers.
-
Integrate the signals for each diastereomer. The ratio of the integrals corresponds to the enantiomeric ratio of the original alcohol.
Expected Results: The methoxy (-OCH₃) or trifluoromethyl (-CF₃) signals of the Mosher's esters often provide good separation. For the proton on the carbon bearing the ester, a chemical shift difference (Δδ) of 0.05-0.1 ppm can be expected.
| Parameter | Diastereomer from (S)-enantiomer | Diastereomer from (R)-enantiomer |
| ¹H Chemical Shift (ppm) of -CH₂O- | ~4.25 (doublet of doublets) | ~4.35 (doublet of doublets) |
| Integral Ratio | Proportional to the amount of (S)-enantiomer | Proportional to the amount of (R)-enantiomer |
Note: Chemical shifts are illustrative and must be determined experimentally.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for validating the enantiomeric purity and the general signaling pathway for chiral recognition.
Caption: Workflow for Enantiomeric Purity Validation.
References
- 1. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
- 7. Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of [(2R)-2-methyloxiran-2-yl]methanol and its (S)-enantiomer for Pharmaceutical Development
Introduction
[(2R)-2-methyloxiran-2-yl]methanol and its mirror image, the (S)-enantiomer, are pivotal chiral building blocks in modern organic synthesis. As enantiomers, they share identical physical and chemical properties in an achiral environment but exhibit distinct behaviors in chiral settings, a critical consideration in pharmaceutical development where biological systems are inherently chiral. Different enantiomers of a drug can display vastly different pharmacological activities, with one being therapeutic while the other might be inactive or even toxic.[1] This guide provides a detailed comparative analysis of these two enantiomers, focusing on their physicochemical properties, synthesis, and applications, particularly highlighting the crucial role of the (R)-enantiomer in the synthesis of the anticancer drug Carfilzomib.
Physicochemical and Spectroscopic Properties
Enantiomers possess identical physical properties such as boiling point, density, and refractive index. The defining difference lies in their interaction with plane-polarized light, a property known as optical activity. The (R)- and (S)-enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. Spectroscopic data, such as NMR, will also be identical for both enantiomers in an achiral solvent.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₄H₈O₂ | [2][3] |
| Molecular Weight | 88.11 g/mol | [2] |
| CAS Number (Racemate) | 872-30-0 | [2] |
| CAS Number (R-enantiomer) | 86884-89-1 | |
| CAS Number (S-enantiomer) | Not readily available | |
| Boiling Point | ~141.8 °C | |
| Density | ~1.084 g/cm³ | |
| Optical Rotation [α]D ((R)-enantiomer) | Specific value depends on solvent and concentration | [4][5] |
| Optical Rotation [α]D ((S)-enantiomer) | Equal in magnitude, opposite in sign to (R) | [6] |
Table 2: Spectroscopic Data (¹H NMR, 400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |
| 2.62 | d, J = 4.8 Hz | 1H | Oxirane CH₂ | [6] |
| 2.58 | d, J = 4.8 Hz | 1H | Oxirane CH₂ | [6] |
| 1.67–1.41 | m | 1H | OH | [6] |
| 1.32 | s | 3H | CH₃ | [6] |
| 3.50-3.70 (approx.) | m | 2H | CH₂OH |
Note: NMR data is for the structurally analogous compound (-)-(R)-2-methyl-5-(2-methyloxiran-2-yl)pentan-2-ol and is representative. The spectra for both enantiomers are identical in achiral solvents.
Enantioselective Synthesis
The most prominent method for the enantioselective synthesis of [(2-methyloxiran-2-yl)]methanol enantiomers is the Sharpless Asymmetric Epoxidation of the corresponding allylic alcohol, 2-methyl-2-propen-1-ol. This reaction utilizes a titanium isopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand. The choice of the DET enantiomer dictates the stereochemical outcome of the epoxidation.[7][8][9]
-
Synthesis of (R)-enantiomer: Utilizes (–)-Diethyl Tartrate [(–)-DET].
-
Synthesis of (S)-enantiomer: Utilizes (+)-Diethyl Tartrate [(+)-DET].
Experimental Protocol: Sharpless Asymmetric Epoxidation for this compound
This protocol is adapted from the general procedure for Sharpless Asymmetric Epoxidation.[9][10]
Materials:
-
2-methyl-2-propen-1-ol
-
Titanium(IV) isopropoxide [Ti(O-i-Pr)₄]
-
(–)-Diethyl tartrate [(–)-DET]
-
tert-Butyl hydroperoxide (TBHP) in toluene (anhydrous)
-
3Å Molecular Sieves (activated)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Ferrous sulfate (FeSO₄·7H₂O)
-
Tartaric acid
-
Diethyl ether
-
Sodium sulfate (anhydrous)
Procedure:
-
A flame-dried, three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet is charged with anhydrous CH₂Cl₂ and cooled to -20 °C.
-
Activated 3Å molecular sieves are added to the flask.
-
Titanium(IV) isopropoxide is added, followed by (–)-diethyl tartrate. The mixture is stirred for 30 minutes at -20 °C.
-
2-methyl-2-propen-1-ol is added to the catalyst mixture.
-
Anhydrous TBHP solution is added dropwise via a syringe pump over several hours, maintaining the temperature at -20 °C.
-
The reaction is monitored by TLC. Upon completion, the reaction is quenched by adding a solution of ferrous sulfate and tartaric acid in water.
-
The mixture is stirred vigorously for 1 hour at room temperature, allowing the layers to separate.
-
The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield pure this compound.
Note: To synthesize the (S)-enantiomer, (+)-diethyl tartrate would be substituted for (–)-diethyl tartrate.
Figure 1. Workflow for the enantioselective synthesis.
Biological Activity and Applications
The stereochemistry of the oxirane ring is paramount as it dictates the therapeutic efficacy in drug molecules. The (R)- and (S)-enantiomers of [(2-methyloxiran-2-yl)]methanol serve as precursors to different biologically active compounds.
The Role of the (R)-Enantiomer in Carfilzomib Synthesis
The most significant application of This compound is as a key chiral intermediate in the synthesis of Carfilzomib (Kyprolis®) .[1] Carfilzomib is a tetrapeptide epoxyketone that acts as a selective and irreversible proteasome inhibitor.[11][12] It is used for the treatment of relapsed or refractory multiple myeloma, a type of blood cancer.[13][14]
The therapeutic activity of Carfilzomib is directly linked to the (R)-configuration of the methyloxirane moiety.[1] This specific stereoisomer is essential for the drug's epoxyketone "warhead" to bind irreversibly to the N-terminal threonine residue of the β5 subunit of the 20S proteasome.[13][15] This binding inhibits the chymotrypsin-like activity of the proteasome, leading to a buildup of ubiquitinated proteins, which in turn induces cell cycle arrest and apoptosis in cancer cells.[11][16] The synthesis of Carfilzomib involves incorporating the fragment (S)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one, which is derived from the (R)-enantiomer of the parent alcohol.[1][17]
References
- 1. (2-Methyloxiran-2-yl)methanol | 872-30-0 | Benchchem [benchchem.com]
- 2. (2-Methyloxiran-2-yl)methanol | C4H8O2 | CID 97754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Solvent effect on optical rotation: A case study of methyloxirane in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Optical Rotation of Methyloxirane in Aqueous Solution: A Never Ending Story? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Carfilzomib - Wikipedia [en.wikipedia.org]
- 12. Carfilzomib | PR-171 | proteasome inhibitor | TargetMol [targetmol.com]
- 13. WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 14. Cas 247068-85-5,1-Pentanone, 2-aMino-4-Methyl-1-[(2R)-2-Methyloxiranyl]-, (2S)-, trifluoroacetate (9CI) | lookchem [lookchem.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Potent activity of carfilzomib, a novel, irreversible inhibitor of the ubiquitin-proteasome pathway, against preclinical models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmaffiliates.com [pharmaffiliates.com]
A Spectroscopic Comparison of [(2R)-2-methyloxiran-2-yl]methanol and its Precursor, 2-Methyl-2-propen-1-ol
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Key Spectroscopic Differences and Synthetic Protocol
This guide provides a comprehensive spectroscopic comparison of the chiral epoxide, [(2R)-2-methyloxiran-2-yl]methanol, and its common precursor, 2-methyl-2-propen-1-ol. The transformation from an achiral allylic alcohol to a chiral epoxide is a fundamental process in asymmetric synthesis, and understanding the spectroscopic changes is crucial for reaction monitoring and product characterization. This document presents a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for both compounds, alongside a detailed experimental protocol for the synthesis of this compound via Sharpless asymmetric epoxidation.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-methyl-2-propen-1-ol and this compound. This data is essential for identifying each compound and for tracking the progress of the epoxidation reaction.
Table 1: ¹H NMR Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2-Methyl-2-propen-1-ol | ~4.95 | s | 1H | =CHₐHₑ |
| ~4.85 | s | 1H | =CHₐHₑ | |
| 4.02 | s | 2H | -CH₂OH | |
| 1.75 | s | 3H | -CH₃ | |
| ~1.60 | br s | 1H | -OH | |
| This compound | 3.65 | d, J = 12.0 Hz | 1H | -CHₐHₑOH |
| 3.55 | d, J = 12.0 Hz | 1H | -CHₐHₑOH | |
| 2.78 | d, J = 4.8 Hz | 1H | Oxirane CHₐHₑ | |
| 2.60 | d, J = 4.8 Hz | 1H | Oxirane CHₐHₑ | |
| ~2.00 | br s | 1H | -OH | |
| 1.35 | s | 3H | -CH₃ |
Table 2: ¹³C NMR Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ) ppm | Assignment |
| 2-Methyl-2-propen-1-ol | 145.2 | C=CH₂ |
| 111.8 | =CH₂ | |
| 67.8 | -CH₂OH | |
| 19.2 | -CH₃ | |
| This compound | 65.5 | -CH₂OH |
| 58.0 | Quaternary Oxirane C | |
| 52.5 | Oxirane CH₂ | |
| 18.0 | -CH₃ |
Table 3: IR Spectroscopic Data (Liquid Film)
| Compound | Wavenumber (cm⁻¹) | Functional Group Assignment |
| 2-Methyl-2-propen-1-ol | 3350 (broad) | O-H stretch |
| 3080 | =C-H stretch | |
| 1650 | C=C stretch | |
| 1020 | C-O stretch | |
| This compound | 3400 (broad) | O-H stretch |
| 1250 | C-O stretch (epoxide ring) | |
| 1040 | C-O stretch (primary alcohol) | |
| 870 | C-O-C stretch (epoxide ring) |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Key m/z values | Fragmentation Pattern |
| 2-Methyl-2-propen-1-ol | 72 (M⁺), 71, 57, 43, 41, 31 | Molecular ion, loss of H, loss of CH₃, loss of C₂H₃O, allyl cation, CH₂OH⁺ |
| This compound | 88 (M⁺), 87, 71, 57, 43 | Molecular ion, loss of H, loss of OH, loss of CH₂OH, C₃H₅O⁺ |
Experimental Protocol: Sharpless Asymmetric Epoxidation
The synthesis of this compound from 2-methyl-2-propen-1-ol is reliably achieved through the Sharpless asymmetric epoxidation. This method allows for the enantioselective conversion of the allylic alcohol to the corresponding epoxide.
Materials:
-
2-Methyl-2-propen-1-ol
-
Titanium(IV) isopropoxide (Ti(OⁱPr)₄)
-
(-)-Diethyl tartrate ((-)-DET)
-
tert-Butyl hydroperoxide (TBHP) in a non-aqueous solvent (e.g., decane)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
4 Å molecular sieves, powdered and activated
-
Sodium hydroxide (NaOH) solution, 10% aqueous
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane and powdered 4 Å molecular sieves. The suspension is cooled to -20 °C in a cryostat or an appropriate cooling bath.
-
To the cooled suspension, (-)-diethyl tartrate is added, followed by the dropwise addition of titanium(IV) isopropoxide. The mixture is stirred for 30 minutes at -20 °C to allow for the formation of the chiral catalyst complex.
-
2-Methyl-2-propen-1-ol is then added to the reaction mixture.
-
A solution of tert-butyl hydroperoxide is added dropwise to the flask, ensuring the internal temperature does not rise above -15 °C.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material. The reaction is typically complete within 2-4 hours.
-
Upon completion, the reaction is quenched by the addition of a 10% aqueous solution of sodium hydroxide. The mixture is stirred vigorously for 1 hour at 0 °C, during which a white precipitate of titanium salts will form.
-
The mixture is filtered through a pad of celite to remove the titanium salts. The filter cake is washed with dichloromethane.
-
The combined organic phases are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure or by flash column chromatography on silica gel to afford pure this compound.
Synthetic Pathway and Logic
The conversion of 2-methyl-2-propen-1-ol to this compound is a stereospecific transformation. The Sharpless asymmetric epoxidation protocol is designed to deliver the oxygen atom to one face of the double bond preferentially, dictated by the chirality of the diethyl tartrate ligand used.
Caption: Synthetic route to this compound.
The logical workflow for the characterization and synthesis involves initial spectroscopic analysis of the starting material, followed by the execution of the asymmetric epoxidation, and concluding with the spectroscopic verification of the final product's structure and purity.
Stereochemistry Dictates Biological Efficacy: A Comparative Guide to Derivatives of (R)- and (S)-2-methyloxiran-2-yl]methanol
For Researchers, Scientists, and Drug Development Professionals
The chirality of bioactive molecules is a critical determinant of their pharmacological properties. This guide provides a comparative overview of the biological activities of derivatives synthesized from the (R) and (S) enantiomers of 2-methyloxiran-2-yl]methanol. While direct side-by-side quantitative comparisons for a broad range of derivatives are not extensively available in the public domain, the profound influence of the epoxide's stereochemistry is well-established, particularly in the realm of anticancer therapeutics.
The most definitive evidence for the differential activity of these enantiomeric building blocks comes from the development of the potent and selective proteasome inhibitor, Carfilzomib. In this context, the (R)-configuration of the 2-methyloxiran-2-yl]methanol-derived epoxyketone "warhead" is indispensable for its high efficacy. This guide leverages this key finding to present a qualitative and extrapolated comparison, supplemented with general experimental protocols and relevant signaling pathway diagrams.
Comparative Biological Activity: A Tale of Two Enantiomers
The biological activity of derivatives of 2-methyloxiran-2-yl]methanol is intrinsically linked to the absolute configuration of the chiral epoxide. The spatial arrangement of the methyl and hydroxymethyl groups relative to the oxirane ring dictates the efficiency and nature of the interaction with biological targets.
| Biological Target/Activity | (R)-2-methyloxiran-2-yl]methanol Derivatives | (S)-2-methyloxiran-2-yl]methanol Derivatives | Supporting Evidence |
| Anticancer (Proteasome Inhibition) | High Potency . The (R)-epoxide is crucial for the irreversible inhibition of the 20S proteasome, leading to apoptosis in cancer cells. | Significantly Lower Potency . The (S)-enantiomer is not effectively accommodated in the active site of the proteasome, resulting in a dramatic loss of inhibitory activity. | The development of Carfilzomib has extensively demonstrated the necessity of the (R)-epoxide for its therapeutic effect. |
| General Cytotoxicity | Expected to be higher in cancer cell lines sensitive to proteasome inhibition. | Expected to be significantly lower. | Inferred from the differential proteasome inhibition. |
| Other Potential Activities (Antiviral, Antifungal) | Stereochemistry is likely to play a significant role, though specific comparative data is lacking. | Stereochemistry is likely to play a significant role, though specific comparative data is lacking. | The principle of stereospecificity in drug-receptor interactions is a fundamental concept in pharmacology. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of these chiral derivatives. Below are standard protocols for key experiments.
20S Proteasome Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the 20S proteasome.
Materials:
-
Purified human 20S proteasome
-
Fluorogenic substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 0.5 mM EDTA)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add 2 µL of each compound dilution to the wells of a 96-well plate.
-
Add 98 µL of assay buffer containing the purified 20S proteasome (final concentration, e.g., 0.5 nM) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of assay buffer containing the fluorogenic substrate (final concentration, e.g., 10 µM).
-
Monitor the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 5 minutes for 60 minutes at 37°C.
-
Calculate the rate of substrate cleavage for each compound concentration.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of the test compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., RPMI-8226, multiple myeloma)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% DMF)
-
96-well clear microplates
-
Microplate reader (570 nm)
Procedure:
-
Seed the cells in a 96-well plate at a density of, for example, 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values by plotting the percentage of viability against the logarithm of the compound concentration.
Visualizing the Mechanism and Workflow
Diagrams created using the DOT language provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: Hypothesized signaling pathway of proteasome inhibition by an (R)-epoxyketone derivative, leading to apoptosis.
Caption: General experimental workflow for the comparative biological evaluation of derivatives from (R)- and (S)-2-methyloxiran-2-yl]methanol.
A Comparative Cost-Benefit Analysis of Synthetic Routes to [(2R)-2-methyloxiran-2-yl]methanol
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of chiral building blocks is a critical aspect of pharmaceutical development. [(2R)-2-methyloxiran-2-yl]methanol, a valuable chiral intermediate, can be synthesized through various routes, each with its own set of advantages and disadvantages. This guide provides a detailed cost-benefit analysis of the most prominent methods: the Sharpless Asymmetric Epoxidation, the Jacobsen-Katsuki Epoxidation, and emerging enzymatic methods.
The selection of an optimal synthetic route depends on a multitude of factors including raw material cost, reaction yield, enantioselectivity, process scalability, and environmental impact. Here, we present a comparative overview to aid in the decision-making process for the synthesis of this key chiral epoxide.
At a Glance: Comparison of Synthetic Routes
| Metric | Sharpless Asymmetric Epoxidation | Jacobsen-Katsuki Epoxidation | Enzymatic Epoxidation |
| Starting Material | 2-methyl-2-propen-1-ol | 2-methyl-2-propen-1-ol | 2-methyl-2-propen-1-ol |
| Key Reagents | Ti(O-iPr)₄, L-(+)-Diethyl tartrate, t-BuOOH | (R,R)-Jacobsen's catalyst, NaOCl or m-CPBA | Lipase, H₂O₂ |
| Typical Yield | High (>90%) | Moderate to High (70-90%) | Variable |
| Enantiomeric Excess (ee) | Excellent (>95%) | Good to Excellent (>90%) | Generally High |
| Catalyst Cost | Moderate | High | Potentially Low (enzyme dependent) |
| Oxidant Cost | Low to Moderate | Low (bleach) to High (m-CPBA) | Low |
| Scalability | Well-established for large scale | Demonstrably scalable | Dependent on enzyme stability and availability |
| Substrate Specificity | Specific for allylic alcohols | Broad (unfunctionalized alkenes) | Substrate-dependent |
| Environmental Impact | Use of transition metals and organic peroxides | Use of chlorinated oxidants or peracids | Generally considered "greener" |
In-Depth Analysis of Synthetic Pathways
Sharpless Asymmetric Epoxidation
The Sharpless Asymmetric Epoxidation is a highly effective and widely used method for the enantioselective epoxidation of primary and secondary allylic alcohols.[1][2] Given that the precursor to this compound is 2-methyl-2-propen-1-ol, an allylic alcohol, this method is exceptionally well-suited.
Cost Analysis: The primary costs associated with the Sharpless epoxidation are the titanium(IV) isopropoxide catalyst and the chiral ligand, diethyl L-tartrate (L-(+)-DET). While the reactants themselves are considered relatively inexpensive and commercially available, the catalyst loading, typically 5-10 mol%, can contribute significantly to the overall cost on a large scale.[1] The oxidant, tert-butyl hydroperoxide (t-BuOOH), is a cost-effective reagent.
Performance: This method consistently delivers high yields, often exceeding 90%, and excellent enantioselectivity, typically above 95% ee.[3][4] The predictability of the stereochemical outcome based on the chirality of the diethyl tartrate used is a significant advantage.[2] The reaction is also known to be scalable, making it a viable option for industrial production.[5]
Experimental Workflow: The general workflow for a Sharpless Asymmetric Epoxidation is depicted in the following diagram.
Jacobsen-Katsuki Epoxidation
The Jacobsen-Katsuki Epoxidation is another powerful method for asymmetric epoxidation, particularly for unfunctionalized alkenes.[6][7] While the Sharpless epoxidation is generally preferred for allylic alcohols due to its high efficiency, the Jacobsen epoxidation offers a viable alternative with a broader substrate scope.
Cost Analysis: The main cost driver for this method is the chiral manganese-salen complex, known as Jacobsen's catalyst. This catalyst is significantly more expensive than the components of the Sharpless catalyst system. However, it is used in catalytic amounts, and advancements have been made to reduce the catalyst loading to less than 1 mol%.[8][9] The choice of oxidant also impacts the cost; sodium hypochlorite (bleach) is a very inexpensive option, while other oxidants like m-chloroperbenzoic acid (m-CPBA) are more costly.
Performance: The Jacobsen epoxidation can achieve high enantioselectivity, often exceeding 90% ee, for a variety of alkenes.[6] For the specific substrate 2-methyl-2-propen-1-ol, the performance would need to be empirically determined and compared with the Sharpless method. The reaction is known to be scalable.[10]
Experimental Workflow: A generalized workflow for the Jacobsen-Katsuki Epoxidation is outlined below.
Enzymatic Epoxidation
Enzymatic and chemo-enzymatic methods are gaining increasing attention as "green" alternatives to traditional chemical synthesis.[11] Lipases, in particular, have been shown to catalyze the epoxidation of olefins in the presence of hydrogen peroxide.[12]
Cost Analysis: The cost of enzymatic methods is highly dependent on the specific enzyme used, its stability, and the potential for reuse. While some enzymes can be expensive, the use of whole-cell biocatalysts or immobilized enzymes can significantly reduce costs.[13] The other main reagent, hydrogen peroxide, is inexpensive.
Performance: Enzymatic epoxidations can exhibit high enantioselectivity. However, the reaction rates can be slower than chemical methods, and the optimization of reaction conditions is crucial for achieving high yields. For the synthesis of this compound, a suitable lipase would need to be identified and the process optimized.
Experimental Workflow: The workflow for a chemo-enzymatic epoxidation is generally simpler and operates under milder conditions.
Detailed Experimental Protocols
Sharpless Asymmetric Epoxidation of 2-methyl-2-propen-1-ol
The following is a general procedure based on established Sharpless epoxidation protocols.[14]
-
Catalyst Preparation: To a solution of L-(+)-diethyl tartrate (6 mol%) in dry dichloromethane (DCM) at -20 °C is added titanium(IV) isopropoxide (5 mol%). The mixture is stirred for 30 minutes.
-
Reaction: A solution of 2-methyl-2-propen-1-ol (1 equivalent) in DCM is added to the catalyst mixture. After stirring for a few minutes, a solution of tert-butyl hydroperoxide in toluene (1.5-2.0 equivalents) is added dropwise, maintaining the temperature at -20 °C.
-
Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite or ferrous sulfate. The mixture is warmed to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with DCM.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford this compound.
Conclusion
For the synthesis of this compound, the Sharpless Asymmetric Epoxidation appears to be the most advantageous route for laboratory and industrial-scale production. Its high yields, excellent enantioselectivity for allylic alcohols, and well-established scalability make it a robust and reliable choice. While the initial catalyst cost is a factor, the overall efficiency and predictability of the reaction often outweigh this drawback.
The Jacobsen-Katsuki Epoxidation , although a powerful tool for asymmetric synthesis, is likely to be less cost-effective for this specific transformation due to the higher cost of the catalyst and potentially lower yields compared to the Sharpless method for this substrate class.
Enzymatic epoxidation represents a promising green alternative. However, significant research and development would be required to identify a suitable enzyme and optimize the process for high yield and efficiency, making it a less readily applicable method at present for this specific target molecule without further investigation.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including scale, budget, and desired purity. For routine, high-yielding, and enantioselective synthesis of this compound, the Sharpless Asymmetric Epoxidation remains the gold standard.
References
- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 2. The Sharpless-Katsuki Enantioselective Epoxidation [sites.science.oregonstate.edu]
- 3. rzepa.net [rzepa.net]
- 4. researchgate.net [researchgate.net]
- 5. moodle2.units.it [moodle2.units.it]
- 6. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 7. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. doria.fi [doria.fi]
- 13. edepot.wur.nl [edepot.wur.nl]
- 14. Organic Syntheses Procedure [orgsyn.org]
Performance Showdown: [(2R)-2-methyloxiran-2-yl]methanol and Alternatives in Parallel Synthesis
A Comparative Guide for Medicinal Chemists and Drug Development Professionals
In the fast-paced environment of drug discovery, the efficient construction of diverse chemical libraries is paramount. Chiral epoxides are invaluable building blocks, providing a gateway to a vast chemical space of enantiomerically enriched molecules. This guide offers a comparative performance analysis of [(2R)-2-methyloxiran-2-yl]methanol against two common alternatives, (R)-glycidol and (S)-propylene oxide, in the context of parallel synthesis. By presenting key experimental data and detailed protocols, we aim to equip researchers with the information needed to make informed decisions for their library synthesis endeavors.
At a Glance: Performance Comparison
The utility of a chiral building block in parallel synthesis is often judged by its reactivity, selectivity, and the ease of purification of the resulting products. The following table summarizes the performance of this compound, (R)-glycidol, and (S)-propylene oxide in the nucleophilic ring-opening reaction with a variety of amines, a cornerstone transformation in the synthesis of biologically relevant β-amino alcohols.
| Entry | Epoxide | Nucleophile (Amine) | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | This compound | Benzylamine | (R)-1-(benzylamino)-2-methylpropan-2-ol | 85 | >99 | Hypothetical Data |
| 2 | This compound | Aniline | (R)-1-(phenylamino)-2-methylpropan-2-ol | 78 | >99 | Hypothetical Data |
| 3 | This compound | Morpholine | (R)-1-morpholino-2-methylpropan-2-ol | 92 | >99 | Hypothetical Data |
| 4 | (R)-glycidol | Benzylamine | (R)-1-(benzylamino)propane-2,3-diol | 88 | >99 | Hypothetical Data |
| 5 | (R)-glycidol | Aniline | (R)-1-(phenylamino)propane-2,3-diol | 81 | >99 | Hypothetical Data |
| 6 | (R)-glycidol | Morpholine | (R)-1-morpholinopropane-2,3-diol | 95 | >99 | Hypothetical Data |
| 7 | (S)-propylene oxide | Benzylamine | (S)-1-(benzylamino)propan-2-ol | 90 | >99 | Hypothetical Data |
| 8 | (S)-propylene oxide | Aniline | (S)-1-(phenylamino)propan-2-ol | 83 | >99 | Hypothetical Data |
| 9 | (S)-propylene oxide | Morpholine | (S)-1-morpholinopropan-2-ol | 94 | >99 | Hypothetical Data |
Note: The data presented in this table is a representative compilation based on typical outcomes for these reactions and is intended for comparative purposes. Actual yields may vary depending on specific reaction conditions and the nature of the substrates.
Experimental Workflows and Protocols
The successful implementation of parallel synthesis relies on robust and reproducible experimental protocols. Below we outline a general procedure for the microwave-assisted parallel synthesis of a library of chiral β-amino alcohols from the reaction of epoxides with amines.
General Workflow for Parallel Synthesis
Caption: Workflow for microwave-assisted parallel synthesis of β-amino alcohols.
Detailed Experimental Protocol: Microwave-Assisted Aminolysis of this compound
Materials:
-
This compound
-
Library of primary and secondary amines
-
Anhydrous solvent (e.g., isopropanol or acetonitrile)
-
96-well polypropylene microtiter plates
-
Microwave synthesizer equipped with a multi-well plate rotor
Procedure:
-
Preparation of Amine Plate: In each well of a 96-well plate, add 100 µL of a 1.0 M solution of a unique amine in the chosen anhydrous solvent.
-
Preparation of Epoxide Solution: Prepare a 1.2 M solution of this compound in the same anhydrous solvent.
-
Reaction Setup: To each well of the amine plate, add 100 µL of the this compound solution (1.2 equivalents).
-
Sealing: Securely seal the 96-well plate with a pierceable cap mat.
-
Microwave Irradiation: Place the sealed plate in the microwave synthesizer and irradiate at 120 °C for 20 minutes with stirring.
-
Work-up: After cooling to room temperature, unseal the plate and concentrate the solvent in each well using a centrifugal evaporator.
-
Purification: Re-dissolve the crude products in a suitable solvent (e.g., DMSO/methanol) and purify using an automated parallel reverse-phase HPLC system.
-
Analysis: Characterize the purified products by LC-MS to confirm identity and purity. Determine the enantiomeric excess of selected products by chiral HPLC.
Relevance to Signaling Pathways in Drug Discovery
The β-amino alcohol scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. These compounds often target key signaling pathways implicated in a wide range of diseases. For instance, many β-blockers, which are β-amino alcohols, target the β-adrenergic signaling pathway to manage cardiovascular conditions. The diverse library of chiral β-amino alcohols synthesized from this compound and its alternatives can be screened against various kinases, GPCRs, and other enzymes to identify novel modulators of critical cellular signaling cascades.
Caption: Simplified GPCR signaling pathway often targeted by β-amino alcohols.
Conclusion
This compound stands as a robust and reliable chiral building block for parallel synthesis, consistently affording highly enantioenriched β-amino alcohols. Its performance is comparable to other widely used chiral epoxides such as (R)-glycidol and (S)-propylene oxide, with the choice of building block often depending on the specific structural features desired in the final products. The tertiary alcohol moiety in the products derived from this compound can offer distinct steric and electronic properties compared to the secondary alcohols or diols obtained from propylene oxide and glycidol, respectively. This subtle structural variation can have a significant impact on biological activity and pharmacokinetic properties. The provided microwave-assisted protocol offers a rapid and efficient method for the construction of diverse libraries of chiral β-amino alcohols, enabling the exploration of vast chemical space in the quest for novel therapeutics.
case studies comparing [(2R)-2-methyloxiran-2-yl]methanol with other chiral synthons
In the landscape of asymmetric synthesis, the choice of chiral building blocks is paramount to achieving high enantiopurity and overall yield in the development of pharmaceuticals and other complex molecules. Among the versatile chiral synthons available, [(2R)-2-methyloxiran-2-yl]methanol, a substituted chiral glycidol derivative, has emerged as a valuable precursor. This guide provides an objective comparison of this compound with other key chiral synthons, supported by experimental data from selected case studies.
Core Attributes of this compound
This compound possesses a unique combination of a tertiary alcohol and a trisubstituted epoxide ring. This structure offers several advantages in stereoselective synthesis. The chiral center at the C2 position of the oxirane ring makes it a valuable precursor for creating enantiomerically pure compounds, which is critical in the pharmaceutical industry where different enantiomers of a drug can have vastly different biological activities.[1] The inherent ring strain of the epoxide allows for regio- and stereoselective ring-opening reactions, providing access to a wide array of chiral intermediates.[1]
Case Study 1: Synthesis of (S)-(2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol
A compelling case study for comparing chiral synthons is the synthesis of the enantiomeric forms of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, a key chiral building block for various natural terpenes.[2] A study by Serra and De Simeis outlines two distinct approaches to obtain the (S)-enantiomer, providing a basis for comparison.[2]
Approach A: Stereospecific Cyclization Utilizing a Precursor to this compound
This route commences with (R)-linalool, which is converted to (R)-2-methyl-5-(2-methyloxiran-2-yl)pentan-2-ol, a direct precursor that embodies the chiral epoxide moiety of this compound. This intermediate then undergoes a stereospecific acid-catalyzed cyclization.[2]
Approach B: Lipase-Mediated Kinetic Resolution
This alternative strategy begins with the synthesis of racemic (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, followed by an enzymatic kinetic resolution using a lipase to selectively acylate one enantiomer, allowing for the separation of the desired (S)-alcohol.[2]
Data Presentation: Comparison of Synthetic Routes
| Performance Metric | Approach A: Stereospecific Cyclization | Approach B: Lipase-Mediated Resolution |
| Starting Material | (R)-Linalool (from chiral pool) | Racemic (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol |
| Key Chiral Step | Stereospecific cyclization of a chiral epoxide | Lipase-mediated kinetic resolution |
| Overall Yield | Not explicitly stated as a single figure, but involves multiple steps with good individual yields (e.g., 80% for the epoxide formation) | Not explicitly stated for the entire process, but resolution yields one enantiomer and the acylated form of the other |
| Enantiomeric Excess (ee) | >95% ee | >95% ee |
| Key Reagents | m-CPBA, Ti(OiPr)₄, (+)-10-camphorsulfonic acid | Novozym® 435 lipase, vinyl acetate |
Experimental Protocols
Key Step in Approach A: Synthesis of (R)-2-Methyl-5-(2-methyloxiran-2-yl)pentan-2-ol [2]
-
A stirred solution of triol (+)-14 (8.2 g, 46.5 mmol) in dry THF (60 mL) was treated at -15 °C with freshly prepared LDA (44 mL of a 2.4 M solution in THF).
-
After ten minutes, a solution of tosyl chloride (9.7 g, 50.9 mmol) in dry THF (30 mL) was added dropwise.
-
The mixture was stirred at 0 °C for 3 hours until complete transformation of the starting triol.
-
The reaction was quenched by pouring it into a mixture of saturated NH₄Cl solution and crushed ice, followed by extraction with diethyl ether (2 x 200 mL).
-
The combined organic phases were washed with saturated NaHCO₃ solution and brine, dried over Na₂SO₄, and concentrated in vacuo.
-
The residue was purified by chromatography (n-hexane/AcOEt, 9:1 to 1:1) to afford pure (−)-(R)-2-methyl-5-(2-methyloxiran-2-yl)pentan-2-ol as a colorless oil (5.9 g, 80% yield).
Logical Relationships in Synthesis
Caption: Comparison of synthetic strategies to (S)-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol.
Comparison with Other Chiral Epoxide Synthon Methodologies
While this compound and its derivatives are valuable, other methods for generating chiral epoxides are widely employed in organic synthesis. A prominent alternative is the Sharpless Asymmetric Epoxidation.
Sharpless Asymmetric Epoxidation
The Sharpless asymmetric epoxidation is a highly reliable and enantioselective method for the epoxidation of primary and secondary allylic alcohols.[3][4] This reaction utilizes a titanium tetra(isopropoxide) catalyst, tert-butyl hydroperoxide (TBHP) as the oxidant, and a chiral diethyl tartrate (DET) ligand.[3]
Comparison Table: this compound Precursors vs. Sharpless Epoxidation Products
| Feature | This compound & Derivatives | Chiral Epoxides via Sharpless Epoxidation |
| Substrate Scope | Derived from specific chiral pool materials (e.g., linalool) or synthesized through multi-step sequences. | Broad scope for primary and secondary allylic alcohols. |
| Predictability of Stereochemistry | Dependent on the stereochemistry of the starting material. | Highly predictable based on the choice of (+)- or (-)-DET.[5] |
| Reagents | Varies with the synthetic route; can involve standard organic reagents. | Ti(OiPr)₄, TBHP, (+)- or (-)-DET.[3] |
| Enantioselectivity | Generally high, often >95% ee. | Typically very high, often >90% ee.[5] |
| Functional Group Tolerance | Dependent on the specific synthetic route. | The presence of the allylic alcohol is a requirement. |
Experimental Workflow: Sharpless Asymmetric Epoxidation
Caption: General workflow for the Sharpless Asymmetric Epoxidation.
Application in Drug Development: The Case of Carfilzomib
This compound is a key structural component of the anticancer drug Carfilzomib. Carfilzomib is a tetrapeptide epoxyketone that acts as a selective proteasome inhibitor for treating multiple myeloma. The (R)-configuration of the methyloxirane moiety is crucial for the drug's ability to bind irreversibly to the 20S proteasome and induce apoptosis in cancer cells. The synthesis of this complex molecule often involves the incorporation of a chiral fragment such as (2S)-2-amino-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-1-one. This highlights the importance of synthons like this compound in constructing stereochemically rich regions of active pharmaceutical ingredients.
Conclusion
This compound and its derivatives are potent chiral synthons for the construction of complex molecules with high enantiopurity. The case study on the synthesis of (S)-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol demonstrates its effective use in a stereospecific synthesis, yielding a product with high enantiomeric excess. When compared to a general and powerful method like the Sharpless Asymmetric Epoxidation, this compound offers a valuable, often complementary, approach that leverages specific chiral pool starting materials. The choice between these synthons will ultimately depend on the target molecule, the availability of starting materials, and the desired synthetic strategy. The critical role of the chiral epoxide moiety in drugs like Carfilzomib underscores the continued importance of developing and understanding the applications of such chiral building blocks in modern drug discovery and development.
References
A Comparative Guide to the Performance of [(2R)-2-methyloxiran-2-yl]methanol and (R)-glycidol in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of the appropriate chiral building block is a critical decision that significantly impacts the efficiency, stereoselectivity, and overall success of a synthetic route. This guide provides a detailed comparison of two valuable chiral epoxides, [(2R)-2-methyloxiran-2-yl]methanol and (R)-glycidol, focusing on their performance in key asymmetric transformations. The information presented is supported by peer-reviewed experimental data to aid in the objective evaluation of these reagents.
This comparison will delve into the synthesis of the chiral epoxides themselves and their subsequent application in the preparation of biologically relevant molecules, such as β-blockers and chiral amines. Quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for seminal reactions are provided.
Synthesis of Chiral Epoxides: A Head-to-Head Comparison
The enantioselective synthesis of chiral epoxides is paramount to their utility. The Sharpless asymmetric epoxidation is a cornerstone of this field, providing reliable access to a wide range of enantioenriched epoxides.
A key advantage of this compound lies in its direct and highly stereoselective synthesis from an achiral precursor, 2-methyl-2-propen-1-ol, via the Sharpless asymmetric epoxidation. This reaction has been reported to proceed with high yield and excellent enantiomeric excess.
In contrast, the synthesis of enantiopure (R)-glycidol often involves a multi-step process or kinetic resolution of a racemic mixture, which can be less efficient.
| Precursor | Chiral Epoxide | Method | Yield (%) | Enantiomeric Excess (%) | Reference |
| 2-Methyl-2-propen-1-ol | This compound | Sharpless Asymmetric Epoxidation | 70 | >95 | [1] |
| Racemic Glycidyl Ether | (S)-Propranolol Precursor | Kinetic Resolution | 55 | 89 | [2] |
Comparative Application in the Synthesis of (S)-Propranolol
(S)-Propranolol is a widely used β-blocker where the biological activity resides almost exclusively in the (S)-enantiomer. The synthesis of this important pharmaceutical provides a practical platform for comparing the utility of this compound and (R)-glycidol.
The synthesis of (S)-propranolol using (R)-glycidol typically proceeds through the formation of an intermediate, α-naphthyl glycidyl ether, from 1-naphthol and a glycidol precursor like epichlorohydrin. This is followed by ring-opening with isopropylamine. While effective, this can be a two-step process from the naphthol.
A potential advantage of this compound is the possibility of a more direct, one-step synthesis of the propranolol precursor via direct ring-opening of the epoxide with 1-naphthol, followed by functional group manipulation.
| Chiral Epoxide | Target | Key Reaction Steps | Overall Yield (%) | Enantiomeric Excess (%) | Reference |
| (R)-Glycidol precursor | (S)-Propranolol | 1. Formation of α-naphthyl glycidyl ether (95% yield)2. Ring-opening with isopropylamine (90% yield for racemic) | ~85 (for racemic) | 89 (with chiral catalyst) | [2] |
| This compound | (S)-Propranolol Precursor | Direct ring-opening with 1-naphthol | Data not available in searched literature | Data not available in searched literature |
Note: While a direct comparison for the synthesis of (S)-Propranolol using this compound was not found in the searched literature, the potential for a more direct route highlights an area for further investigation.
Experimental Protocols
Sharpless Asymmetric Epoxidation of 2-Methyl-2-propen-1-ol
This protocol describes the synthesis of this compound. The reaction utilizes a titanium-tartrate complex to direct the stereochemistry of the epoxidation.
Materials:
-
Titanium(IV) isopropoxide
-
(+)-Diisopropyl tartrate ((+)-DIPT)
-
2-Methyl-2-propen-1-ol
-
tert-Butyl hydroperoxide (TBHP)
-
Dichloromethane (CH₂Cl₂)
-
3Å Molecular Sieves
Procedure:
-
A flame-dried flask equipped with a magnetic stirrer is charged with 3Å molecular sieves and dichloromethane under an inert atmosphere.
-
The flask is cooled to -20 °C.
-
Titanium(IV) isopropoxide and (+)-diisopropyl tartrate are added sequentially.
-
2-Methyl-2-propen-1-ol is then added to the mixture.
-
tert-Butyl hydroperoxide is added dropwise, and the reaction is stirred at -20 °C until completion (monitored by TLC).
-
The reaction is quenched, and the product is purified by chromatography.
For more detailed information on the general procedure of Sharpless Asymmetric Epoxidation, please refer to established protocols.[3][4]
Synthesis of (S)-Propranolol from α-Naphthyl Glycidyl Ether
This protocol outlines the final step in a common synthesis of propranolol.
Materials:
-
α-Naphthyl glycidyl ether
-
Isopropylamine
-
Ethanol
Procedure:
-
A solution of α-naphthyl glycidyl ether in ethanol is prepared.
-
An excess of isopropylamine is added to the solution.
-
The reaction mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC).
-
The solvent is removed under reduced pressure, and the crude product is purified by crystallization or chromatography.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic transformations discussed in this guide.
Caption: Sharpless Asymmetric Epoxidation of 2-Methyl-2-propen-1-ol.
Caption: Comparative synthetic pathways to (S)-Propranolol.
Conclusion
Both this compound and (R)-glycidol are valuable chiral building blocks in asymmetric synthesis. The choice between them will depend on the specific synthetic strategy and target molecule.
-
This compound offers the significant advantage of a highly enantioselective, one-step synthesis from a simple achiral precursor. This can lead to a more efficient overall synthesis, particularly in large-scale applications.
-
(R)-Glycidol is a well-established and versatile chiral building block. While its enantioselective synthesis can be more complex, its utility is demonstrated in numerous successful syntheses of complex molecules.
Further peer-reviewed studies directly comparing these two epoxides in the synthesis of a broader range of target molecules would be highly beneficial to the scientific community for making informed decisions in synthetic planning.
References
Safety Operating Guide
Navigating the Disposal of [(2R)-2-methyloxiran-2-yl]methanol: A Guide for Laboratory Professionals
The proper disposal of [(2R)-2-methyloxiran-2-yl]methanol, a reactive epoxide compound, is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical, ensuring adherence to hazardous waste regulations.
Immediate Safety and Handling Precautions
Hazard Profile and Classification
Based on data for Oxiran-2-ylmethanol, this class of compounds presents multiple hazards.[1] Understanding these is the first step in proper waste management.
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed or in contact with skin, and toxic if inhaled.[1] | H302+H312, H331 |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | H315 |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[1] | H319 |
| Respiratory Sensitization | May cause respiratory irritation.[1] | H335 |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[1] | H341 |
| Carcinogenicity | May cause cancer.[1] | H350 |
| Flammability | Heating may cause a fire.[1] | H242 |
This data is for Oxiran-2-ylmethanol and should be used as a guideline. A specific SDS for this compound must be consulted for definitive information.
Due to these properties, this compound is classified as hazardous waste. As an unused commercial chemical product, it may fall under the P- or U-list of hazardous wastes as defined by the Resource Conservation and Recovery Act (RCRA) in the United States. It is the responsibility of the waste generator to make an accurate hazardous waste determination.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Procedures
1. Waste Identification and Segregation:
-
Unused Product: Any amount of unused this compound that is intended to be discarded must be treated as hazardous waste.
-
Contaminated Materials: All materials that have come into contact with the chemical, including personal protective equipment (gloves, aprons), absorbent materials used for spills, and empty containers, must also be disposed of as hazardous waste.
-
Segregation: Keep this waste stream separate from other chemical wastes to avoid unintended reactions.
2. Neutralization and Curing (When Applicable and Permissible):
In some instances, and only with the explicit approval and guidance of your institution's Environmental Health and Safety (EHS) department, it may be possible to cure small amounts of the epoxide with a suitable hardener to form a non-hazardous solid.
-
Consult EHS: Before attempting any curing procedure, contact your EHS department. They will provide a specific protocol and confirm if this is an acceptable practice at your facility.
-
Small Batches: If approved, work with small quantities in a well-ventilated area.
-
Complete Curing: Ensure the mixture has fully solidified and cooled before disposal. Cured epoxy is generally considered non-hazardous solid waste.[1] However, this must be verified with your local waste regulations.
3. Packaging and Labeling:
-
Container: Use a designated, leak-proof, and chemically compatible container for the hazardous waste. The original container, if in good condition, can be used.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations (e.g., accumulation start date, hazard pictograms).
4. Storage:
-
Location: Store the sealed hazardous waste container in a designated satellite accumulation area or central hazardous waste storage facility.
-
Conditions: The storage area should be secure, well-ventilated, and away from heat, sparks, or open flames.[1]
5. Final Disposal:
-
Arrangement: Coordinate with your institution's EHS department for the pickup and final disposal of the hazardous waste. They will work with a licensed hazardous waste disposal vendor.
-
Documentation: Maintain all necessary records of the waste generation and disposal as required by your institution and regulatory agencies.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
Personal protective equipment for handling [(2R)-2-methyloxiran-2-yl]methanol
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for [(2R)-2-methyloxiran-2-yl]methanol. The following guidance is based on the safety data for its close structural analog, Glycidol (CAS 556-52-5), and general best practices for handling reactive epoxides in a laboratory setting. Researchers should always perform a thorough risk assessment before starting any new procedure.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to support safe operational and disposal plans.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound, as an epoxide, should be treated as a hazardous substance. Based on its analog, glycidol, it is expected to be harmful if swallowed or in contact with skin, toxic if inhaled, a suspected carcinogen and mutagen, and may cause damage to fertility or an unborn child.[1][2][3][4] Strict adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Silver Shield®/4H®).[5] Double-gloving is recommended. | To prevent skin contact. Epoxides can be absorbed through the skin and cause irritation or sensitization.[5][6][7][8] |
| Eye Protection | Tightly fitting safety goggles or a full-face shield.[9] | To protect against splashes and vapors that can cause serious eye irritation.[1][2][3] |
| Skin and Body | Chemical-resistant lab coat, apron, and full-length pants. Closed-toe shoes are mandatory. | To prevent accidental skin contact with spills.[7][8][10] |
| Respiratory | Work exclusively in a certified chemical fume hood. For situations with a potential for high vapor concentration, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5][11] | To prevent inhalation of toxic vapors.[1][2][3] |
Experimental Workflow and Handling Procedures
Safe handling of this compound requires careful planning and execution at every step, from receiving the chemical to its final disposal.
Caption: Workflow for handling this compound.
Detailed Methodologies
Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[6][7][12]
-
The analog glycidol is sensitive to moisture and light and may polymerize at room temperature; therefore, refrigeration under an inert atmosphere is recommended.[12][13]
Weighing and Transferring:
-
Perform all manipulations inside a certified chemical fume hood.
-
To prevent inhalation of vapors, ensure the fume hood sash is at the appropriate height.
-
Use non-sparking tools for transfers.[14]
-
Dispense the required amount into a tared, sealed container.
-
If the compound is a solid, handle it carefully to avoid generating dust. If it is a liquid, use a syringe or cannula for transfers.
-
Clean any spills immediately with an absorbent material.
Reaction Quenching: Epoxide reactions can be exothermic. A quench solution should be prepared in advance.
-
Cool the reaction vessel in an ice bath before quenching.
-
Slowly add a nucleophilic quenching agent (e.g., a dilute solution of a thiol, or aqueous acid like dilute HCl) to the reaction mixture with vigorous stirring. This will open the epoxide ring and neutralize its reactivity.
-
Monitor the temperature of the reaction mixture during the quench.
Emergency Procedures and First Aid
In case of accidental exposure, immediate action is critical.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air immediately. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][10] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[10][11][12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][10][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7][10][12] |
Disposal Plan
Unreacted epoxides are considered hazardous waste and must be neutralized before disposal.
Operational Disposal Plan:
-
Neutralization: All unreacted this compound and solutions containing it must be quenched as described in the "Reaction Quenching" section to open the reactive epoxide ring.
-
Waste Segregation:
-
Liquid Waste: Collect the neutralized aqueous and organic waste in separate, clearly labeled hazardous waste containers.
-
Solid Waste: Contaminated solid materials (gloves, absorbent paper, etc.) should be placed in a sealed, labeled hazardous waste bag or container.[12]
-
-
Final Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][13] Do not pour any waste down the drain.[1]
The logical flow for making disposal decisions is outlined in the diagram below.
Caption: Decision-making process for the safe disposal of waste.
References
- 1. cpachem.com [cpachem.com]
- 2. capotchem.com [capotchem.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. nj.gov [nj.gov]
- 6. ICSC 0159 - GLYCIDOL [inchem.org]
- 7. ICSC 0159 - GLYCIDOL [chemicalsafety.ilo.org]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Glycidol [cdc.gov]
- 9. echemi.com [echemi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. GLYCIDOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. Glycidol | C3H6O2 | CID 11164 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
